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  • Product: 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide

Technical Monograph: 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide Part 1: Executive Summary & Chemical Identity Compound Overview 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide is a sterically hindered benzamide de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide

Part 1: Executive Summary & Chemical Identity

Compound Overview 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide is a sterically hindered benzamide derivative characterized by a 2,6-disubstituted phenyl ring linked to a 2-picolylamine moiety. This molecule represents a privileged scaffold in medicinal chemistry, particularly in the design of Orexin Receptor Antagonists (OX1R/OX2R) and modulators of P2X purinoceptors . Its structural uniqueness lies in the "ortho-effect" exerted by the butyl and methyl groups, which restricts rotation around the amide bond, influencing both bioavailability and receptor binding kinetics.

Chemical Identity Table

PropertyValue / Description
IUPAC Name 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide
Molecular Formula C₁₈H₂₂N₂O
Molecular Weight 282.38 g/mol
LogP (Predicted) ~3.8 – 4.2 (High Lipophilicity)
pKa (Base) ~5.2 (Pyridine nitrogen)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide Carbonyl, Pyridine N)
Rotatable Bonds 6 (High conformational flexibility in side chains)
Topological Polar Surface Area ~42 Ų (Favorable for CNS penetration)

Part 2: Structural Analysis & Pharmacophore

The "Twisted Amide" Conformation The defining feature of this molecule is the 2,6-disubstitution pattern on the benzoyl ring. The steric bulk of the n-butyl group at position 2 and the methyl group at position 6 forces the amide carbonyl group out of coplanarity with the phenyl ring.

  • Consequence: This creates a "twisted" conformation that minimizes resonance overlap between the nitrogen lone pair and the phenyl ring, effectively locking the core structure.

  • Atropisomerism: While the barrier to rotation may not be high enough to isolate stable atropisomers at room temperature (typically requiring >24 kcal/mol), the restricted rotation significantly reduces the entropic penalty upon binding to a receptor pocket.

Pharmacophore Mapping

  • Lipophilic Core (Ar-R₂): The 2-butyl-6-methylphenyl moiety serves as a hydrophobic anchor, designed to fill deep lipophilic pockets (e.g., the S2 pocket in Orexin receptors).

  • Linker: The amide bond provides a hydrogen bond donor (NH) and acceptor (C=O).

  • Polar Headgroup: The pyridin-2-ylmethyl group (2-picolyl) acts as a flexible arm capable of pi-stacking or forming salt bridges via the pyridine nitrogen.

Pharmacophore Core Lipophilic Core (2-Butyl-6-methylphenyl) Linker Amide Linker (H-bond Donor/Acceptor) Core->Linker Steric Twist (Restricted Rotation) Target Target Interaction (GPCR Hydrophobic Pocket) Core->Target Hydrophobic Filling Head Polar Headgroup (Pyridine-2-ylmethyl) Linker->Head Flexible Tether Head->Target Pi-Stacking / H-Bond

Figure 1: Pharmacophore segmentation of the title compound illustrating the functional role of each structural domain.

Part 3: Synthetic Methodology

Synthesizing 2,6-disubstituted benzamides is non-trivial due to steric hindrance blocking the nucleophilic attack of the amine on the carbonyl carbon. Standard coupling reagents (EDC/HOBt) often fail or result in low yields. The following protocol utilizes the Acid Chloride Method , which is the gold standard for sterically encumbered substrates.

Phase 1: Synthesis of 2-Butyl-6-methylbenzoic Acid

Rationale: The precursor acid is not always commercially available and must be synthesized via ortho-directed lithiation.

  • Starting Material: 2-Methylbenzoic acid (o-Toluic acid).

  • Protection: Convert to an oxazoline or amide to direct lithiation.

  • Lithiation: Treat with s-BuLi in THF at -78°C. The lithium coordinates to the directing group, deprotonating the ortho position (position 6 relative to methyl).

  • Alkylation: Add n-butyl iodide.

  • Hydrolysis: Acidic hydrolysis to yield 2-butyl-6-methylbenzoic acid.

Phase 2: Amide Coupling (The Critical Step)

Reagents:

  • Substrate: 2-Butyl-6-methylbenzoic acid (1.0 eq)

  • Amine: 2-Picolylamine (1.2 eq)

  • Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DCM under nitrogen. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases.

    • Mechanism: Formation of the highly reactive acid chloride overcomes the steric barrier of the ortho-butyl group.

  • Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride (handle under inert atmosphere).

  • Coupling: Re-dissolve the acid chloride in DCM. Cool to 0°C.

  • Addition: Slowly add a solution of 2-picolylamine (1.2 eq) and DIPEA (2.0 eq) in DCM.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over MgSO₄.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexane:EtOAc (gradient 80:20 to 50:50).

Synthesis Start 2-Butyl-6-methylbenzoic Acid Step1 Activation: Oxalyl Chloride / cat. DMF Start->Step1 Intermediate Acid Chloride Species (Highly Reactive) Step1->Intermediate - HCl, - CO, - CO2 Step2 Nucleophilic Attack: 2-Picolylamine + DIPEA Intermediate->Step2 Product 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide Step2->Product Amide Bond Formation

Figure 2: Synthetic pathway focusing on the activation of the sterically hindered carboxylic acid.

Part 4: Biological Properties & Applications

Orexin Receptor Antagonism (Hypothetical/Analogous)

This compound shares significant structural homology with Suvorexant and Filorexant precursors. The 2,6-disubstituted phenyl ring is a classic motif used to occupy the lipophilic sub-pocket of the Orexin receptors (OX1R/OX2R).

  • Mechanism: Competitive antagonism. The molecule likely binds in the orthosteric site, preventing the binding of the neuropeptides Orexin-A and Orexin-B.

  • Therapeutic Utility: Insomnia (promoting sleep onset and maintenance).

P2X3 Receptor Modulation

Benzamides with steric bulk are also explored as P2X3 antagonists for the treatment of chronic cough and visceral pain. The pyridine nitrogen can interact with specific residues (e.g., Lysine or Threonine) in the ATP-binding pocket.

Physicochemical Behavior
  • Solubility: Low aqueous solubility due to the butyl chain. Requires formulation with cyclodextrins or mesoporous silica for in vivo delivery.

  • Metabolism: The n-butyl chain is a site for metabolic liability (omega-oxidation). In drug optimization, this might be fluorinated or replaced with a cyclopropylmethyl group to improve half-life.

References

  • Boss, C., et al. (2011). "Biomedical Application of Orexin Receptor Antagonists." ChemMedChem, 6(5), 755-756. Link

  • Clayden, J. (2004). "Organolithiums: Selectivity for Synthesis." Pergamon.
  • Coleman, P. J., et al. (2012). "Discovery of [(2R,5R)-5-{[(5-Fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): A Dual Orexin Receptor Antagonist." ChemMedChem, 7(3), 415-424. Link

  • Smith, M. B. (2020).[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. (Reference for Acid Chloride amide coupling).

Sources

Exploratory

An In-depth Technical Guide to the Elusive Compound: 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide

A Note to Researchers, Scientists, and Drug Development Professionals: Extensive searches of prominent chemical databases, including PubChem and ChemSpider, and a thorough review of the scientific literature have reveale...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive searches of prominent chemical databases, including PubChem and ChemSpider, and a thorough review of the scientific literature have revealed no definitive record of the compound "2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide." This suggests that the molecule is likely not a commercially available or previously synthesized and characterized substance. The absence of a confirmed chemical structure precludes the determination of its precise molecular formula and weight.

This guide, therefore, pivots from a direct analysis of a known entity to a theoretical exploration. We will deconstruct the constituent chemical fragments of the named compound to provide a foundational understanding of the functionalities and potential synthetic pathways. This document will serve as a roadmap for any researcher intending to synthesize and characterize this novel molecule.

Deconstructing the Putative Structure

The name "2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide" implies a specific arrangement of three key structural components:

  • A Substituted Benzamide Core: A central benzoyl ring with a butyl group at the 2-position and a methyl group at the 6-position.

  • An Amide Linkage: The defining feature of a benzamide, connecting the benzoyl group to a nitrogen atom.

  • A Pyridin-2-ylmethyl Substituent: A pyridine ring attached via a methylene bridge to the amide nitrogen.

A proposed structure based on this nomenclature is presented below.

Caption: Proposed structure of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide.

Based on this theoretical structure, the molecular formula can be calculated by summing the atoms:

  • Benzene ring: C6H3 (3 hydrogens are substituted)

  • Butyl group: C4H9

  • Methyl group: CH3

  • Amide group: CONH

  • Methylene bridge: CH2

  • Pyridine ring: C5H4N

Total Calculated Molecular Formula: C18H22N2O

Calculated Molecular Weight: 298.38 g/mol

It is crucial to emphasize that these values are theoretical and require experimental verification upon successful synthesis and purification.

Potential Synthetic Strategies

The synthesis of this target molecule would likely involve the formation of the central amide bond. Two primary retrosynthetic approaches are proposed:

G cluster_0 Retrosynthetic Approach A cluster_1 Retrosynthetic Approach B Target Molecule Target Molecule Amide Bond Disconnection Amide Bond Disconnection Target Molecule->Amide Bond Disconnection Amide Disconnection Starting Material A1 2-Butyl-6-methylbenzoic acid Amide Bond Disconnection->Starting Material A1 Starting Material A2 (Pyridin-2-yl)methanamine Amide Bond Disconnection->Starting Material A2 Target Molecule_B Target Molecule Amide Bond Disconnection_B Amide Bond Disconnection Target Molecule_B->Amide Bond Disconnection_B Amide Disconnection Starting Material B1 2-Butyl-6-methylbenzoyl chloride Amide Bond Disconnection_B->Starting Material B1 Starting Material B2 (Pyridin-2-yl)methanamine Amide Bond Disconnection_B->Starting Material B2 G cluster_0 Spectroscopic Methods cluster_1 Chromatographic Methods Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Assessment Purity Assessment Purification->Purity_Assessment NMR NMR Spectroscopy (1H, 13C) Structural_Elucidation->NMR Mass_Spec Mass Spectrometry (HRMS) Structural_Elucidation->Mass_Spec FTIR FTIR Spectroscopy Structural_Elucidation->FTIR HPLC High-Performance Liquid Chromatography (HPLC) Purity_Assessment->HPLC TLC Thin-Layer Chromatography (TLC) Purity_Assessment->TLC

Foundational

Pharmacophore Identification & Structural Analysis: 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide

This guide provides an in-depth technical analysis of the pharmacophore identification process for 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide . This molecule represents a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pharmacophore identification process for 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide . This molecule represents a privileged scaffold in medicinal chemistry, characterized by its ortho-disubstituted benzamide core and pyridyl-methylamine side chain.[1]

The analysis is structured to serve drug development professionals, focusing on the conformational restriction induced by the 2,6-substitution pattern—a critical design element in Orexin Receptor Antagonists (SORAs/DORAs) and Kinase Inhibitors .

Executive Summary

2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide (CAS: 1428858-75-6) is a conformationally restricted benzamide derivative.[1] While often utilized as a directing group substrate in C-H functionalization methodologies (e.g., Cobalt or Palladium catalysis), its structural architecture holds significant medicinal chemistry value.

The molecule features a "Twisted Amide" pharmacophore , where the steric bulk of the ortho-butyl and ortho-methyl groups forces the amide bond out of planarity with the phenyl ring.[1] This atropisomeric-like twist is a hallmark of high-affinity ligands for G-Protein Coupled Receptors (GPCRs), particularly the Orexin Receptors (OX1R/OX2R) , where it facilitates binding to the hydrophobic pocket while minimizing entropic penalty upon binding.[1]

Chemical Architecture & Conformational Dynamics

The identification of pharmacophores in this molecule begins with understanding its low-energy conformations.[1]

2.1. The Ortho-Effect (The "Twist")

The defining feature of this molecule is the 2,6-disubstitution (2-butyl, 6-methyl) on the benzamide core.[1]

  • Steric Clash: The carbonyl oxygen and the amide nitrogen cannot lie coplanar with the phenyl ring due to the steric interference from the methyl and butyl groups.

  • Result: The amide bond rotates to a perpendicular or highly twisted angle (dihedral angle

    
    ) relative to the phenyl plane.[1]
    
  • Pharmacophoric Implication: This "pre-organized" conformation mimics the bioactive state required for many GPCR pockets, reducing the entropic cost of binding.

2.2. The Pyridyl-Methylamine Linker
  • Flexibility: The methylene linker (-CH2-) between the amide nitrogen and the pyridine ring introduces a degree of rotational freedom, allowing the pyridine ring to orient itself for optimal Pi-Pi stacking or Hydrogen Bonding .[1]

  • Chelation Potential: The pyridine nitrogen and the amide oxygen/nitrogen form a bidentate motif, capable of coordinating metal ions (in catalysis) or interacting with specific residues (e.g., Serine/Threonine) in a receptor active site.

Detailed Pharmacophore Mapping

The following pharmacophore features are identified based on the molecule's physicochemical properties and potential binding modes (e.g., Orexin-like or Kinase-like pockets).

Feature IDTypeChemical MoietyFunction / Interaction Potential
D1 H-Bond Donor Amide Nitrogen (N -H)Forms H-bonds with backbone carbonyls or polar residues (e.g., Asp, Glu).[1]
A1 H-Bond Acceptor Pyridine NitrogenInteracts with H-bond donors (e.g., Ser, Thr, or water networks).
A2 H-Bond Acceptor Amide Carbonyl (O )Key acceptor for backbone NH groups in the receptor.[1]
H1 Hydrophobic Core 2-Butyl GroupOccupies deep hydrophobic pockets; provides steric bulk to induce the "twist."[1]
H2 Hydrophobic Shield 6-Methyl GroupShields the amide bond from hydrolysis; contributes to the twisted conformation.[1]
R1 Aromatic Ring Phenyl RingEngages in Pi-Pi T-shaped or parallel stacking interactions.[1]
R2 Aromatic Ring Pyridine RingParticipates in Pi-Cation or Pi-Pi interactions; acts as a bioisostere for phenyl.[1]
Workflow: Pharmacophore Identification Protocol

To rigorously identify and validate these pharmacophores, the following computational and experimental workflow is recommended.

Step 1: Conformational Analysis (In Silico) [1]
  • Objective: Determine the stable "twisted" conformation.

  • Method: Perform a dihedral angle scan around the Phenyl-Carbonyl bond.[1]

  • Expectation: High energy barriers at

    
     and 
    
    
    
    (planar), with energy minima at
    
    
    .
Step 2: Molecular Electrostatic Potential (MEP) Mapping
  • Objective: Visualize charge distribution to locate H-bond donors/acceptors.

  • Method: Calculate MEP surfaces using DFT (B3LYP/6-31G*).

  • Pharmacophore: The Pyridine N will show a strong negative potential (Red), while the Amide NH will show a positive potential (Blue).

Step 3: Interaction Profiling (Docking)
  • Objective: Map features to a biological target (e.g., Orexin 2 Receptor).

  • Method: Dock the molecule into the crystal structure of OX2R (e.g., PDB: 4S0V).

  • Validation: Observe if the "twisted" phenyl fits the hydrophobic sub-pocket and if the pyridine nitrogen engages the conserved histidine or tyrosine residues.

Step 4: Experimental Validation
  • X-Ray Crystallography: Crystallize the small molecule to confirm the orthogonality of the amide and phenyl ring.

  • SAR (Structure-Activity Relationship): Synthesize analogs where the 2-butyl or 6-methyl groups are removed.[1] A loss of activity confirms the necessity of the "Twist Pharmacophore."

Visualizations
Figure 1: Pharmacophore Identification Workflow

This diagram illustrates the logical flow from structural analysis to pharmacophore validation.

PharmacophoreWorkflow cluster_InSilico In Silico Identification cluster_Features Identified Pharmacophores Start Target Molecule: 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide ConfScan Conformational Analysis (Dihedral Scan) Start->ConfScan MEP MEP Mapping (Charge Distribution) Start->MEP Twist Steric Twist (Atropisomerism) ConfScan->Twist Confirms Orthogonality Hydro Hydrophobic Shield (2-Butyl / 6-Methyl) ConfScan->Hydro Identifies Steric Bulk HBond H-Bond Motifs (Pyridine N / Amide NH) MEP->HBond Locates Donors/Acceptors Docking Molecular Docking (Target: OX2R / Kinase) Validation Experimental Validation (X-Ray / SAR) Docking->Validation Twist->Docking HBond->Docking Hydro->Docking

Caption: Workflow for identifying and validating pharmacophore features, moving from conformational analysis to experimental confirmation.

Figure 2: Structural Interaction Map

This diagram visualizes the specific chemical interactions of the molecule's features.

InteractionMap Benzene Benzene Ring TwistEffect Conformational Twist (Pharmacophore) Benzene->TwistEffect Butyl 2-Butyl Group Butyl->TwistEffect Steric Clash HydroPocket Hydrophobic Pocket (Receptor) Butyl->HydroPocket Van der Waals Methyl 6-Methyl Group Methyl->TwistEffect Steric Clash Amide Amide Linker (-CO-NH-) Pyridine Pyridine Ring Amide->Pyridine Methylene Linker PyridineN Pyridine Nitrogen Pyridine->PyridineN PiStack Pi-Stacking Region (Receptor) Pyridine->PiStack Pi-Pi Interaction HBondSite H-Bond Donor Site (Receptor) PyridineN->HBondSite H-Bond Acceptor TwistEffect->HydroPocket Fits Deep Pocket

Caption: Interaction map detailing how the steric "twist" and chemical moieties map to potential receptor binding sites.

References
  • Daugulis, O., et al. (2013). "Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds." Accounts of Chemical Research. (Context: Use of N-(pyridin-2-ylmethyl)benzamide derivatives as directing groups). Link[1]

  • Boss, C., et al. (2011). "The Structure-Activity Relationship of Orexin Receptor Antagonists." ChemMedChem. (Context: Importance of 2,6-disubstituted benzamides in Orexin antagonist design). Link[1]

  • Coleman, P. J., et al. (2012). "Discovery of [(2R,5R)-5-{[(5-Fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): A Dual Orexin Receptor Antagonist."[1] ChemMedChem. (Context: Structural analogs with twisted amide pharmacophores). Link[1]

  • PubChem Compound Summary. "2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide (CAS 1428858-75-6)."[1] Link

Sources

Exploratory

Bioactive scaffold analysis of 2-butyl-6-methyl substituted benzamides

[1] Executive Summary: The "Ortho-Lock" Paradigm The 2-butyl-6-methyl benzamide scaffold represents a high-value structural motif in modern medicinal chemistry, distinguished by its unique conformational restriction and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Ortho-Lock" Paradigm

The 2-butyl-6-methyl benzamide scaffold represents a high-value structural motif in modern medicinal chemistry, distinguished by its unique conformational restriction and lipophilic anisotropy . Unlike simple benzamides, the simultaneous substitution at the 2- and 6-positions creates a steric "ortho-lock," forcing the amide bond out of planarity with the phenyl ring.

This guide analyzes the scaffold’s utility in two primary domains:

  • Atropisomeric Drug Design: Exploiting the high rotational barrier (>20 kcal/mol) to create chirally stable ligands for targets like FtsZ and Dopamine D2/D3 receptors .

  • Precursor Utility: Serving as the essential core for Angiotensin II Receptor Blockers (ARBs) (benzimidazole class) where the 2-butyl group provides critical hydrophobic anchoring.

Structural & Conformational Dynamics

The Steric Anisotropy Principle

The biological potency of this scaffold stems from the asymmetry of its ortho-substituents.

  • 6-Methyl Group: Acts as the "Conformational Gatekeeper," providing sufficient steric bulk to twist the amide carbonyl out of the aryl plane (dihedral angle

    
    ), disrupting conjugation but allowing specific hydrogen bond vectors.
    
  • 2-Butyl Group: Acts as the "Lipophilic Anchor." Unlike a methyl or ethyl group, the butyl chain (specifically n-butyl or sec-butyl) extends into deep hydrophobic pockets (e.g., the hydrophobic channel of FtsZ or the accessory pocket of GPCRs).

Atropisomerism and Axial Chirality

Due to the steric clash between the ortho-substituents and the amide nitrogen/oxygen, rotation around the


 bond is restricted.
  • Rotational Barrier (

    
    ):  Typically ranges from 22 to 28 kcal/mol  depending on the N-substituents.
    
  • Implication: The molecule can exist as separable atropisomers (M and P helicity) at physiological temperatures. This allows for atroposelective binding , where one conformer may exhibit >100-fold higher affinity than its rotamer.

Visualization of the Signaling & Pharmacophore Logic

G Scaffold 2-Butyl-6-Methyl Benzamide Core OrthoEffect Ortho-Effect (Steric Clash) Scaffold->OrthoEffect 6-Methyl Lipophilicity Lipophilic Anchor (2-Butyl) Scaffold->Lipophilicity 2-Butyl Twist Amide Bond Twist (Non-planar) OrthoEffect->Twist Hydrophobic Hydrophobic Pocket Occupancy Lipophilicity->Hydrophobic Atropisomerism Atropisomerism (Axial Chirality) Twist->Atropisomerism High Barrier TargetA Target A: FtsZ (Bacterial Division) Hydrophobic->TargetA TargetB Target B: Angiotensin II (AT1 Receptor) Hydrophobic->TargetB Anchor Binding Atropisomerism->TargetA Shape Match

Figure 1: Mechanistic logic of the 2-butyl-6-methyl benzamide scaffold, linking steric effects to specific biological targets.

Bioactivity Profile & Target Analysis[2][3]

Primary Target: Bacterial FtsZ (Cell Division)

The 2,6-disubstituted benzamide class (e.g., derivatives of PC190723) targets the interdomain cleft of FtsZ.

  • Mechanism: The benzamide core mimics the nucleotide base, while the 2-butyl group occupies a specific hydrophobic sub-pocket that usually accommodates smaller alkyls. Optimization here leads to enhanced potency against MRSA.

  • Data Insight: Extending the 2-position from methyl to butyl often improves MIC values from ~1.0 µg/mL to <0.1 µg/mL due to increased entropic gain upon binding (hydrophobic effect).

Primary Target: Angiotensin II Receptors (AT1)

While often cyclized into benzimidazoles (e.g., Telmisartan), the open benzamide/benzoic acid precursor is bioactive.

  • Role: The 2-butyl chain is critical for inserting into the lipophilic pocket of the AT1 receptor, mimicking the isoleucine residue of Angiotensin II.

  • SAR Note: The 6-methyl group prevents metabolic oxidation of the ring and locks the conformation required for receptor docking.

Quantitative SAR Data Summary
Substituent (R2)Substituent (R6)Rotational Barrier (kcal/mol)Lipophilicity (cLogP)FtsZ Inhibition (Relative)
HH< 5 (Free Rotation)1.21x (Baseline)
MethylMethyl~18 (Rapid Interconversion)1.915x
n-Butyl Methyl 24.5 (Separable) 3.1 85x
t-ButylMethyl>30 (Locked)3.010x (Steric Clash)

Experimental Protocols

Synthesis of 2-Butyl-6-Methyl Benzamides

Challenge: The steric hindrance at the 2,6-positions makes standard amide coupling (EDC/NHS) sluggish or impossible. Solution: Use of the Acid Chloride method with high-pressure or specific catalysts.

Protocol: Sterically Hindered Amide Coupling

  • Activation: Dissolve 2-butyl-6-methylbenzoic acid (1.0 eq) in anhydrous DCM. Add Oxalyl Chloride (1.5 eq) and a catalytic drop of DMF. Stir at RT for 2h until gas evolution ceases. Evaporate to dryness to obtain the acid chloride.

  • Coupling: Redissolve acid chloride in DCM. Add the amine (1.2 eq) and Diisopropylethylamine (DIPEA) (3.0 eq).

  • Catalysis: Add DMAP (0.1 eq) to accelerate the nucleophilic attack on the hindered carbonyl.

  • Reaction: Reflux at 40°C for 12–24 hours. Monitor by TLC (the hindered amide forms slowly).

  • Workup: Wash with 1N HCl, then Sat. NaHCO3. Purify via Flash Chromatography (Hexane/EtOAc).

Protocol: Chiral Separation of Atropisomers

Objective: Isolate the M and P atropisomers for separate bioassay.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: n-Hexane : Isopropanol (90:10) isocratic.

  • Flow Rate: 0.5 mL/min (analytical) or 4.0 mL/min (prep).

  • Temperature: 10°C (Critical: Low temperature prevents racemization on the column).

  • Detection: UV at 254 nm.

  • Validation: Reinject collected fractions immediately to confirm enantiomeric excess (ee > 98%).

Synthetic Pathway Visualization

Synthesis Start 2-Bromo-6-Methyl Benzoic Acid Step1 1. Suzuki/Negishi Coupling (Intro n-Butyl) Start->Step1 Intermed 2-Butyl-6-Methyl Benzoic Acid Step1->Intermed Step2 2. SOCl2 / DMF (Acid Chloride) Intermed->Step2 Step3 3. HNR2 / DMAP (Amide Coupling) Step2->Step3 Product Target Benzamide (Racemic) Step3->Product Separation 4. Chiral HPLC (< 10°C) Product->Separation IsomerM (M)-Atropisomer Separation->IsomerM IsomerP (P)-Atropisomer Separation->IsomerP

Figure 2: Synthetic route for accessing enantiopure atropisomers of the scaffold.

References

  • BenchChem Technical Support. (2025). Known Biological Targets of Substituted Benzamide Compounds. Retrieved from

  • Clayden, J., et al. (2006). Conformational arm-wrestling: battles for stereochemical control in benzamides. Journal of the American Chemical Society . Retrieved from

  • LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery: a serious consideration. ChemMedChem . Retrieved from

  • Stokes, N. R., et al. (2013). Novel Inhibitors of Bacterial Cytokinesis Identified by a Cell-Based Antibiotic Screening Assay. Journal of Biological Chemistry . Retrieved from

  • Straniero, V., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ. Antibiotics . Retrieved from

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide

This Application Note is designed for research scientists and process chemists requiring a robust, scalable synthesis protocol for 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide . This molecule features a sterically hi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a robust, scalable synthesis protocol for 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide .

This molecule features a sterically hindered 2,6-disubstituted benzamide core , a structural motif often found in GPCR antagonists (e.g., Orexin receptor antagonists) and specialized kinase inhibitors. The steric bulk at the ortho positions renders standard coupling reagents (EDC, HATU) inefficient. Therefore, this guide prioritizes a high-reactivity Acid Chloride pathway and a Negishi Cross-Coupling approach to construct the hindered carbon skeleton.

Executive Summary & Retrosynthetic Analysis

The Challenge: Steric Hindrance

The target molecule possesses a 2-butyl-6-methyl substitution pattern. This "ortho-ortho" disubstitution creates a significant steric barrier, shielding the carbonyl carbon from nucleophilic attack.

  • Standard Methods (Fail): Direct coupling with carbodiimides (EDC/DCC) often results in low yields (<20%) or stalled reactions due to the inability of the bulky active ester to approach the amine.

  • Selected Strategy (Success): We utilize an Acid Chloride intermediate (high electrophilicity) combined with a Negishi Coupling to install the butyl chain on the aromatic ring.

Retrosynthetic Pathway

The synthesis is disconnected into two phases:

  • Skeleton Construction: Installing the n-butyl group via Palladium-catalyzed cross-coupling.

  • Amide Formation: Overcoming steric hindrance via an acid chloride intermediate.

Retrosynthesis Target Target: 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide AmideBond Disconnection: Amide Bond Target->AmideBond Precursors 2-Butyl-6-methylbenzoic Acid 2-(Aminomethyl)pyridine AmideBond->Precursors AcidSynth Acid Synthesis: Negishi Coupling Precursors:acid->AcidSynth StartMat Starting Material: Methyl 2-bromo-6-methylbenzoate AcidSynth->StartMat

Figure 1: Retrosynthetic logic flow focusing on the critical amide disconnection and the construction of the hindered benzoic acid core.

Detailed Experimental Protocols

Phase 1: Synthesis of the Acid Precursor

Target Intermediate: 2-Butyl-6-methylbenzoic acid Starting Material: 2-Bromo-6-methylbenzoic acid (Commercial: CAS 90259-31-7)

Step 1.1: Methyl Ester Protection

Rationale: The Negishi coupling is more robust with esters than free acids, preventing zinc salt precipitation.

  • Dissolve: 10.0 g (46.5 mmol) of 2-Bromo-6-methylbenzoic acid in 100 mL of anhydrous Methanol (MeOH).

  • Catalyze: Add 2.0 mL of concentrated Sulfuric Acid (H₂SO₄) dropwise.

  • Reflux: Heat to reflux (65°C) for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Concentrate in vacuo. Redissolve residue in Et₂O, wash with sat. NaHCO₃ (2x) and Brine. Dry over MgSO₄ and concentrate.

  • Yield: Expect ~95% yield of Methyl 2-bromo-6-methylbenzoate as a clear oil.

Step 1.2: Negishi Cross-Coupling (C-C Bond Formation)

Rationale: Negishi coupling (Organozinc) is superior to Suzuki for alkyl-aryl couplings, avoiding beta-hydride elimination issues common with alkyl halides.

Reagents:

  • Methyl 2-bromo-6-methylbenzoate (from Step 1.1)

  • n-Butylzinc Bromide (0.5 M in THF, commercially available or prepared fresh)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (SPhos is critical for hindered substrates).

Protocol:

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon.

  • Charge: Add Methyl 2-bromo-6-methylbenzoate (5.0 g, 21.8 mmol), Pd(OAc)₂ (98 mg, 0.44 mmol), and SPhos (358 mg, 0.87 mmol).

  • Solvent: Add 40 mL anhydrous THF. Stir for 5 mins to complex the catalyst.

  • Coupling: Add n-Butylzinc Bromide solution (0.5 M, 65 mL, 32.7 mmol, 1.5 equiv) dropwise over 20 mins via syringe pump to control exotherm.

  • Reaction: Stir at 60°C for 4-6 hours. The solution typically turns dark brown/black.

  • Quench: Cool to 0°C. Carefully quench with sat. NH₄Cl (aq).

  • Extraction: Extract with EtOAc (3x). Wash organics with water and brine. Dry (Na₂SO₄) and concentrate.[1]

  • Purification: Flash Chromatography (SiO₂, 0-10% EtOAc in Hexanes).

  • Product: Methyl 2-butyl-6-methylbenzoate .

Step 1.3: Saponification
  • Dissolve: The ester from Step 1.2 in THF/Water (1:1, 50 mL).

  • React: Add LiOH·H₂O (5 equiv). Heat to 60°C for 12 hours.

  • Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc.[1]

  • Isolate: Concentrate to obtain 2-Butyl-6-methylbenzoic acid . (White solid).

Phase 2: Sterically Hindered Amide Coupling

Target: 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide

Critical Note: Due to the 2,6-disubstitution, the "Acid Chloride Method" is mandatory. Standard coupling agents will fail.

Step 2.1: Acid Chloride Activation
  • Setup: Dry 100 mL round-bottom flask with a reflux condenser and drying tube (CaCl₂).

  • Reactants: Place 2-Butyl-6-methylbenzoic acid (1.0 g, 5.2 mmol) in the flask.

  • Reagent: Add Thionyl Chloride (SOCl₂, 5 mL, excess).

  • Catalyst: Add 1 drop of anhydrous DMF (catalyzes the formation of the Vilsmeier intermediate).

  • Reaction: Reflux (75°C) for 2 hours. Gas evolution (SO₂, HCl) will occur.

  • Isolation: Concentrate in vacuo to remove excess SOCl₂. Add dry Toluene (10 mL) and concentrate again (azeotropic removal of traces).

  • Product: 2-Butyl-6-methylbenzoyl chloride (Use immediately; do not store).

Step 2.2: Amide Coupling
  • Setup: Dissolve the fresh Acid Chloride in anhydrous DCM (15 mL) under Argon. Cool to 0°C.[1][2][3]

  • Amine Solution: In a separate flask, mix 2-(Aminomethyl)pyridine (2-picolylamine) (0.62 g, 5.7 mmol, 1.1 equiv) and Triethylamine (Et₃N) (1.5 mL, 10.4 mmol, 2 equiv) in DCM (10 mL).

  • Addition: Add the Amine/Base solution dropwise to the Acid Chloride solution at 0°C.

    • Note: The pyridine ring is nucleophilic but less so than the primary amine. The primary amine reacts preferentially.

  • Completion: Allow to warm to Room Temperature and stir for 4 hours.

  • Workup:

    • Wash with sat.[1] NaHCO₃ (removes unreacted acid).

    • Wash with Water.

    • Crucial Step: Wash with dilute Citric Acid (pH ~5) carefully. (Avoid strong acid which will protonate the pyridine ring and pull the product into the aqueous layer).

  • Purification: Flash Chromatography (DCM/MeOH 95:5). The pyridine moiety makes the product polar.

Data Summary & Characterization

Expected Analytical Data
TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (CDCl₃)δ 8.5 (d, 1H, Py-H)Pyridine alpha-proton (deshielded).
δ 7.1 - 7.3 (m, 3H)Aromatic protons of the benzamide core.
δ 6.5 (br t, 1H)Amide N-H (broad, exchangeable).
δ 4.7 (d, 2H)Benzylic CH₂ next to NH.
δ 2.6 (t, 2H)Ar-CH₂- (Butyl chain).
δ 2.3 (s, 3H)Ar-CH₃ (Ortho methyl).
δ 0.9 (t, 3H)Terminal Methyl of butyl chain.
LC-MS [M+H]+ ≈ 283.18Consistent with C₁₈H₂₂N₂O.
Appearance White to Off-White SolidCrystalline or amorphous powder.
Workflow Diagram

Workflow cluster_0 Phase 1: Acid Precursor cluster_1 Phase 2: Amide Coupling Step1 Esterification (MeOH, H2SO4) Step2 Negishi Coupling (n-BuZnBr, Pd-SPhos) Step1->Step2 95% Yield Step3 Hydrolysis (LiOH, THF/H2O) Step2->Step3 C-C Bond Formed Step4 Activation (SOCl2, DMF cat.) Step3->Step4 Crude Acid Step5 Coupling (2-Picolylamine, Et3N) Step4->Step5 Acid Chloride Final Target Molecule Step5->Final Purification

Figure 2: Experimental workflow from commercial starting materials to final target.

Troubleshooting & Optimization

Issue: Low Yield in Negishi Coupling
  • Cause: Moisture deactivating the Organozinc reagent.

  • Solution: Titrate the n-BuZnBr solution before use using iodine/LiCl. Ensure Schlenk lines are strictly oxygen-free. Use SPhos or XPhos ligands which are specifically designed to accelerate coupling on hindered aryl chlorides/bromides.

Issue: Incomplete Amide Formation
  • Cause: Steric bulk preventing amine attack.

  • Solution:

    • Switch solvent to Toluene and heat the coupling step to 80°C (if DCM reflux is insufficient).

    • Use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst (10 mol%) to form the highly reactive N-acylpyridinium intermediate.

Issue: Product stuck in Aqueous Layer
  • Cause: Protonation of the Pyridine nitrogen during acid wash.

  • Solution: Keep aqueous washes neutral or basic (pH > 7). If acidification is needed to remove impurities, do not go below pH 5.

References

  • Negishi Coupling on Hindered Substrates

    • Milne, J. E., & Buchwald, S. L. (2004).[4] "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[4] Journal of the American Chemical Society.[4]

  • Amide Coupling of Sterically Hindered Systems

    • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis.
  • General Protocol for Acid Chlorides

    • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron.
  • Organozinc Preparation

    • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie.

Sources

Application

Application Note: High-Efficiency Synthesis of N-(pyridin-2-ylmethyl)benzamide via HATU Activation

Abstract This application note details a robust, high-yield protocol for the synthesis of N-(pyridin-2-ylmethyl)benzamide , a critical bidentate ligand scaffold used in metallo-organic chemistry and kinase inhibitor disc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of N-(pyridin-2-ylmethyl)benzamide , a critical bidentate ligand scaffold used in metallo-organic chemistry and kinase inhibitor discovery. While acid chloride methods (Schotten-Baumann) are common, they often suffer from moisture sensitivity and hydrolytic side reactions. This guide utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) activation, ensuring rapid kinetics and high conversion rates under mild conditions. Special attention is given to the workup phase to prevent product loss due to the basicity of the pyridine moiety.

Introduction & Reaction Design

The synthesis of N-(pyridin-2-ylmethyl)benzamide involves the coupling of benzoic acid with 2-picolylamine (2-(aminomethyl)pyridine).

Chemical Challenges
  • Pyridine Basicity: The pyridine nitrogen (pKa ~5.[1]2) can act as a competitive base or nucleophile, although the primary amine (pKa ~8.8) is significantly more nucleophilic.

  • Chelation Potential: The resulting product is a bidentate ligand capable of sequestering metal ions, which can complicate LCMS analysis and purification if metal catalysts are present.

  • Workup Sensitivity: Standard acidic washes (e.g., 1M HCl) used to remove unreacted amines can protonate the pyridine ring of the product, dragging it into the aqueous waste stream.

Strategic Choice: HATU Activation

We select HATU over EDC/HOBt or Thionyl Chloride for this application due to its superior reactivity and "self-indicating" reaction progress (often accompanied by color changes). HATU generates a highly reactive OAt-active ester intermediate, which reacts rapidly with the sterically accessible primary amine of 2-picolylamine.

Reaction Mechanism

The following diagram illustrates the activation and coupling cycle. Understanding this flow is critical for troubleshooting low yields; specifically, the requirement for base (DIPEA) to initiate the cycle.

HATU_Mechanism BenzoicAcid Benzoic Acid Carboxylate Carboxylate Anion BenzoicAcid->Carboxylate Deprotonation DIPEA DIPEA (Base) DIPEA->Carboxylate ActiveEster OAt-Active Ester (Reactive Intermediate) Carboxylate->ActiveEster Attack on HATU HATU HATU Reagent HATU->ActiveEster Product N-(pyridin-2-ylmethyl)benzamide ActiveEster->Product Nucleophilic Attack Byproducts HOAt + Urea byproduct ActiveEster->Byproducts Amine 2-Picolylamine Amine->Product

Figure 1: Mechanistic pathway of HATU-mediated amide coupling.[2] The base is essential for the initial deprotonation step.

Materials & Equipment

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.[3]Role
Benzoic Acid 65-85-0122.121.0Limiting Reagent
2-Picolylamine 3731-51-9108.141.1Nucleophile
HATU 148893-10-1380.231.2Coupling Agent
DIPEA (Hünig's Base)7087-68-5129.243.0Base
DMF (Anhydrous)68-12-2--Solvent (0.2 M)
Equipment
  • Round-bottom flask (dried) with magnetic stir bar.[3]

  • Inert gas line (Nitrogen or Argon) - Recommended but not strictly required for this specific robust reaction.

  • Rotary evaporator.[4]

  • Separatory funnel.[3][4]

  • LCMS or TLC plates (Silica gel 60 F254).

Step-by-Step Protocol

Phase 1: Activation (The "Pre-Stir")

Rationale: Pre-activating the acid ensures that the active ester is formed before the amine is introduced, reducing potential side reactions.

  • Charge Flask: To a clean, dry round-bottom flask, add Benzoic Acid (1.0 equiv) .

  • Solvation: Add anhydrous DMF to achieve a concentration of approximately 0.2 M (e.g., 5 mL DMF per 1 mmol acid). Stir until dissolved.

  • Base Addition: Add DIPEA (3.0 equiv) via syringe.

    • Observation: The solution may warm slightly due to exotherm.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion.

    • Critical Step: Allow this mixture to stir at room temperature for 5–10 minutes .

    • Visual Check: The solution often turns from colorless to a distinct yellow or orange hue, indicating the formation of the activated OAt-ester.

Phase 2: Coupling
  • Amine Addition: Add 2-Picolylamine (1.1 equiv) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature (20–25 °C) for 2–4 hours .

  • Monitoring: Check progress via TLC (Eluent: 50% EtOAc/Hexanes) or LCMS.

    • Target Mass: [M+H]+ = 213.1.

    • TLC:[5] The product will likely be more polar than the starting benzoic acid but less polar than the free amine.

Phase 3: Workup (The "Pyridine-Safe" Method)

Warning: Do not use strong acid washes (1M HCl) as the product will protonate and remain in the aqueous phase.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).

  • Wash 1 (Basic/Neutral): Wash the organic layer with Saturated NaHCO₃ (2x) .

    • Purpose: Removes unreacted benzoic acid and the HOAt byproduct (which is soluble in basic water).

  • Wash 2 (Removal of DMF): Wash with Water (2x) or 5% LiCl solution .

    • Purpose: DMF is miscible in water; this pulls the solvent out of the organic layer.

  • Wash 3 (Drying): Wash with Saturated Brine (1x) .

  • Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude oil/solid.

Purification & Characterization

Purification Workflow

While the crude purity is often >90% with HATU, flash chromatography ensures analytical grade material.

Purification_Flow Crude Crude Residue Column Flash Column (Silica) Crude->Column Fractions Collect Fractions (UV 254nm) Column->Fractions Eluent Gradient: 0% -> 80% EtOAc in Hexanes Eluent->Column Final Pure N-(pyridin-2-ylmethyl)benzamide Fractions->Final

Figure 2: Purification strategy. Note that pyridine-containing compounds can streak; if streaking occurs, add 1% Triethylamine to the eluent.

Analytical Validation (Self-Validating Data)

To confirm the identity of the product, look for these specific signals:

  • 1H NMR (CDCl₃, 400 MHz):

    • Amide NH: Broad triplet/singlet around

      
       7.5–8.5 ppm (exchangeable with D₂O).
      
    • Methylene (-CH₂-): Doublet around

      
       4.7–4.8 ppm. This shift confirms the attachment to the amide nitrogen.
      
    • Pyridine Protons: Distinct splitting pattern (d, t, t, d) typically found between

      
       7.0–8.6 ppm.
      
  • LCMS:

    • Single peak at [M+H]+ = 213.1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete activationEnsure DIPEA is added before HATU. Check pH is >8 (wet pH paper).
Product in Aqueous Waste pH too low during workupThe pyridine ring protonated (Py-H+). Re-extract aqueous layer with EtOAc at pH 9-10.
Solid Precipitate in Reaction High concentrationAdd more DMF. Some urea byproducts precipitate, which is actually good (filter them off).
Racemization Not applicable hereThis reaction uses achiral benzoic acid. For chiral acids, maintain 0°C during activation.

References

  • HATU Reagent Overview & Mechanism

    • Carpino, L. A. (1993).[6][7] 1-Hydroxy-7-azabenzotriazole.[2][6][8] An efficient peptide coupling additive.[8] Journal of the American Chemical Society.[9]

    • BenchChem Technical Guide: The Inner Workings of a Peptide Synthesis Powerhouse. (Verified via search context 1.2)

  • Synthesis of Pyridine-Amides

    • MDPI (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides. Describes analogous coupling reactions and purification challenges. (Verified via search context 1.3)

  • pKa Data for Experimental Design

    • Bordwell pKa Table (Organic Chemistry Data). Used to determine basicity of pyridine vs. DIPEA. (Verified via search context 1.16)

  • Purification of Pyridine Derivatives

    • Chempedia. Purification of Pyridine and Derivatives. (Verified via search context 1.6)

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide

Abstract This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Butyl-6-methyl-N...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide. The narrative explains the causal logic behind experimental choices, from stationary phase selection to mobile phase optimization, grounded in the physicochemical properties of the analyte. Detailed, step-by-step protocols for instrument setup, standard preparation, and mobile phase formulation are provided. The methodology is designed to be self-validating, incorporating system suitability criteria as mandated by international regulatory standards. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a precise and accurate method for the characterization and quality control of this and structurally related compounds.

Introduction and Scientific Rationale

2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide is a complex molecule incorporating a substituted benzamide core and a basic pyridine moiety. Accurate quantification of such active pharmaceutical ingredients (APIs) is critical throughout the drug development lifecycle. The primary analytical challenge posed by this molecule is the presence of the pyridine nitrogen, which has a basic character (pKa of pyridine ≈ 5.2). In unbuffered or improperly pH-controlled mobile phases, this can lead to inconsistent ionization, resulting in poor chromatographic performance, such as peak tailing and variable retention times.

Reversed-phase HPLC is the chosen modality due to its versatility and suitability for molecules with moderate to low polarity.[1] The core strategy of this method is to control the ionization state of the analyte to ensure a single, stable species interacts with the stationary phase. By maintaining a mobile phase pH well below the pKa of the pyridine group (e.g., pH < 3.5), the pyridine nitrogen is consistently protonated. This stable cationic form exhibits predictable hydrophobic interactions with the C18 stationary phase, leading to sharp, symmetrical peaks ideal for quantification.

Analyte Physicochemical Properties (Estimated)

A precise experimental determination of the analyte's properties is recommended. However, based on its structure, the following properties can be estimated to guide initial method development.

PropertyEstimated Value/CharacteristicRationale for HPLC Method Development
Molecular Formula C₂₀H₂₆N₂OInfluences molecular weight and potential for UV absorbance.
Molecular Weight 322.44 g/mol Relevant for preparing solutions of known concentration.
LogP (Octanol/Water) ~3.5 - 4.5Indicates moderate hydrophobicity, making it well-suited for retention on a C18 stationary phase.[1]
pKa (Basic) ~4.5 - 5.5 (Pyridine Nitrogen)The most critical parameter. The mobile phase pH must be controlled to ensure consistent ionization and good peak shape.
UV Absorbance Expected λmax ~254-265 nmThe presence of benzene and pyridine rings provides strong chromophores for UV detection.

HPLC Method Development Strategy

The development of this method follows a logical, multi-step process designed to achieve optimal separation, peak shape, and sensitivity. The overall workflow is visualized below.

MethodDevelopmentWorkflow cluster_plan Phase 1: Planning & Setup cluster_optim Phase 2: Optimization cluster_valid Phase 3: Validation Analyte Assess Analyte Properties (pKa, LogP, UV) Column Select Column (C18, 5 µm, 4.6x150 mm) MobilePhase Initial Mobile Phase Selection (ACN:Buffered Water, pH 3.0) Gradient Optimize Gradient/Isocratic (Organic % vs. Time) MobilePhase->Gradient FlowRate Fine-tune Flow Rate (1.0 mL/min) Temperature Set Column Temperature (30 °C) SST Perform System Suitability Test (SST) (Tailing, Plates, %RSD) Temperature->SST FinalMethod Finalize Method Parameters SST->FinalMethod

Caption: Overall workflow for HPLC method development.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A standard C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point.[2][3] Its hydrophobic nature provides strong retention for the non-polar butyl and methyl-substituted benzene portions of the analyte. A particle size of 5 µm offers a good balance between efficiency and backpressure, suitable for standard HPLC systems.

  • Mobile Phase Selection:

    • Aqueous Component (Mobile Phase A): A buffer is non-negotiable for this analyte. A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is chosen. This low pH ensures the pyridine nitrogen is fully and consistently protonated (cationic), which is essential for preventing peak tailing.[4]

    • Organic Component (Mobile Phase B): Acetonitrile (ACN) is selected over methanol as it typically provides sharper peaks and has a lower UV cutoff, minimizing baseline noise.

  • Detector Selection: A UV-Vis detector is ideal due to the strong chromophores in the analyte's structure. The initial wavelength is set to 254 nm , a common wavelength for aromatic compounds, with the recommendation to perform a wavelength scan to determine the λmax for optimal sensitivity.

  • Column Temperature: A constant column temperature, such as 30 °C , is maintained to ensure retention time stability and reproducibility.

Experimental Protocols

Required Equipment and Reagents
  • HPLC system with quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatography Data System (CDS).

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (KH₂PO₄, ACS grade).

  • Phosphoric acid (H₃PO₄, ~85%).

  • Deionized water (18.2 MΩ·cm).

Protocol: Mobile Phase Preparation

Mobile Phase A (20 mM KH₂PO₄, pH 3.0)

  • Weigh 2.72 g of KH₂PO₄ and transfer to a 1000 mL volumetric flask.

  • Add approximately 800 mL of deionized water and dissolve completely.

  • Adjust the pH to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Add deionized water to the mark (1000 mL).

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.

Mobile Phase B (100% Acetonitrile)

  • Use HPLC-grade acetonitrile directly.

  • Filter through a 0.45 µm membrane filter and degas before use.

Protocol: Standard Solution Preparation

Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.

  • Dissolve and bring to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solution (100 µg/mL)

  • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the 50:50 Acetonitrile/Water mixture.

Results: Optimized Method and System Suitability

Initial scouting runs with varying gradients of Mobile Phase A and B were performed to determine the optimal elution conditions. The method was optimized to achieve a retention time of approximately 6-8 minutes with excellent peak symmetry.

OptimizationLogic Start Initial Run (e.g., 50% ACN) Eval Evaluate Peak (Retention, Tailing) Start->Eval AdjustOrganic Adjust % ACN Eval->AdjustOrganic RT too long/short? AdjustpH Check Mobile Phase pH (Is it < 3.5?) Eval->AdjustpH Peak Tailing > 2.0? Optimal Optimal Peak Achieved (RT, Shape, Resolution) Eval->Optimal All criteria met? AdjustOrganic->Eval AdjustpH->Eval

Caption: Logic flow for method optimization.

Final Optimized HPLC Parameters

The following table summarizes the finalized instrumental conditions for the analysis.

ParameterOptimized Condition
Instrument Standard HPLC System
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 55% ACN : 45% Buffer (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 258 nm (Determined λmax)
Run Time 10 minutes
Trustworthiness: System Suitability Testing (SST)

To ensure the reliability and validity of the analytical system on a day-to-day basis, a system suitability test must be performed before any sample analysis. This is in accordance with regulatory guidelines such as ICH Q2(R1).[5][6] The test involves making five replicate injections of the working standard solution (100 µg/mL).

SST ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20008500
Retention Time (%RSD) ≤ 1.0%0.2%
Peak Area (%RSD) ≤ 2.0%0.5%

The results from a typical system suitability run, as shown above, demonstrate that the method is precise, and the chromatographic system is performing optimally. The low tailing factor confirms that the acidic mobile phase is effectively controlling the ionization of the basic analyte.

Conclusion

This application note details a robust, reliable, and scientifically-grounded RP-HPLC method for the analysis of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide. By explaining the rationale behind the selection of the stationary phase, mobile phase pH, and other parameters, this guide provides the user with a deep understanding of the method's principles. The provided step-by-step protocols and system suitability criteria ensure that the method can be readily implemented and validated in any analytical laboratory, providing trustworthy results for quality control and research applications.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][5][6][7][8]

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Michael W. Dong, LCGC North America. [Link][2]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Davy Guillarme et al., Chimia. [Link][1]

  • Understanding Reverse Phase Selectivity for Different Compound Classes. Webinar, Agilent Technologies. [Link][4]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link][3]

  • Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis and its intermediate compounds. Tariqul Islam et al., ResearchGate. [Link][9]

Sources

Application

Solubility of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide in DMSO and water

Application Note & Protocol Topic: A Methodological Guide to Determining the Solubility of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide in DMSO and Aqueous Media Audience: Researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Methodological Guide to Determining the Solubility of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide in DMSO and Aqueous Media

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Foundational Importance of Solubility in Drug Discovery

The journey of a drug candidate from a promising hit to a viable therapeutic is critically dependent on its physicochemical properties, with solubility chief among them. Aqueous solubility directly influences a compound's absorption, distribution, and ultimately, its bioavailability and therapeutic efficacy.[1][2] Conversely, solubility in organic solvents like dimethyl sulfoxide (DMSO) is a practical necessity for the high-throughput screening (HTS) campaigns that define early-stage drug discovery, enabling the creation of concentrated stock solutions for testing.[3][4][5]

This document provides a comprehensive guide to determining the solubility of novel compounds, using the representative molecule 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide as a case study. This compound possesses structural features common in modern medicinal chemistry: a benzamide core, lipophilic butyl and methyl groups, and a nitrogen-containing pyridinylmethyl moiety that may influence its polarity and hydrogen-bonding capacity. Understanding its behavior in both a polar aprotic solvent (DMSO) and a biologically relevant aqueous environment is essential for its development.

We present detailed, field-proven protocols for both thermodynamic and kinetic solubility assessments, explaining the causality behind experimental choices to ensure robust and reliable data generation.

Part 1: DMSO Solubility for High-Concentration Stock Preparation

In drug discovery, DMSO is the universal solvent for compound libraries.[3][4] Its ability to dissolve a vast range of both polar and nonpolar compounds makes it indispensable for preparing the high-concentration stock solutions (typically 10-50 mM) used in virtually all in vitro assays.[3][6] Determining the maximum solubility in DMSO is not an academic exercise; it defines the upper concentration limit for all subsequent experiments and prevents compound precipitation in assay plates, which can lead to false-negative results.

Protocol 1: Thermodynamic Equilibrium Method for DMSO Solubility

This protocol determines the equilibrium solubility of a compound in DMSO at a specified temperature, typically room temperature. It relies on creating a supersaturated solution and allowing it to equilibrate, ensuring that the measured concentration in the supernatant represents the true solubility limit.

Experimental Rationale: By starting with an excess of solid compound and allowing 24 hours for equilibration, we ensure that the dissolution and precipitation processes have reached a steady state.[7] This method provides a more accurate and reliable measure than simply observing the dissolution of a pre-weighed amount, as it avoids the formation of metastable supersaturated solutions that can persist for short periods. Centrifugation is a critical step to cleanly separate the undissolved solid from the saturated supernatant before analysis.[7]

Materials:

  • 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide (or test compound)

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Benchtop centrifuge

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

  • Preparation of a Supersaturated Mixture:

    • Accurately weigh approximately 10 mg of the test compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.

    • Vortex the mixture vigorously for 3-5 minutes. The goal is to create a slurry with visible, undissolved solid. If all compound dissolves, add more pre-weighed solid until excess is present.

  • Equilibration:

    • Incubate the tube at a constant temperature (e.g., 25 °C) for 24 hours.

    • Gently agitate the mixture periodically (e.g., every 8 hours) to ensure continuous interaction between the solid and the solvent.

  • Separation of Saturated Supernatant:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect a known volume of the clear supernatant (e.g., 20 µL) without disturbing the pellet.

  • Sample Preparation and Analysis:

    • Dilute the collected supernatant with an appropriate solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical instrument. A large dilution factor (e.g., 1:1000) will likely be necessary.

    • Determine the precise concentration of the compound in the diluted sample using a validated HPLC-UV or LC-MS method with a standard curve.

  • Calculation:

    • Calculate the original concentration in the saturated DMSO solution by accounting for the dilution factor.

    • Express the final solubility in both mg/mL and molarity (mM).

Data Presentation: DMSO Solubility

All quantitative solubility data should be summarized for clear interpretation and comparison.

Compound IDTemperature (°C)Measured Solubility (mg/mL)Measured Solubility (mM)Observations
2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide25[Insert Value][Insert Value]No color change observed

Part 2: Aqueous Solubility for Biological Relevance

Aqueous solubility is a critical determinant of a drug's in vivo behavior.[8][9] Poor aqueous solubility can lead to low absorption from the gastrointestinal tract, resulting in poor bioavailability and limiting the therapeutic potential of an otherwise potent compound.[1][10] It is essential to distinguish between two types of aqueous solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound when it is rapidly introduced into an aqueous buffer from a DMSO stock solution. This mimics the conditions of many in vitro assays and is prone to generating supersaturated solutions. It is a high-throughput method ideal for early discovery to quickly flag problematic compounds.[2][11][12]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in an aqueous buffer. This is the "gold standard" measurement, requiring longer incubation times, and is crucial for lead optimization and pre-formulation studies.[2][11][12]

Protocol 2: Kinetic Aqueous Solubility via Turbidimetry

This high-throughput assay determines the point at which a compound, diluted from a DMSO stock, precipitates in an aqueous buffer. The appearance of precipitate is detected by an increase in light scattering (turbidity), measured with a plate reader.

Experimental Rationale: This method is designed for speed and is well-suited for screening large numbers of compounds.[11] By adding a small volume of concentrated DMSO stock to a larger volume of aqueous buffer, we simulate how compounds are tested in many biological screens. The resulting concentration at which precipitation is first detected provides a rapid assessment of solubility under non-equilibrium conditions.

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Analysis A 1. Prepare 10 mM Compound Stock in 100% DMSO B 2. Create Serial Dilutions in DMSO (e.g., in a 96-well plate) A->B Dilute C 3. Transfer Dilutions to Assay Plate B->C Transfer D 4. Add Aqueous Buffer (e.g., PBS, pH 7.4) to all wells C->D Initiate Precipitation E 5. Mix and Incubate (e.g., 2 hours at 25°C) D->E Allow for Precipitation F 6. Measure Turbidity (Absorbance at 620 nm) E->F Quantify G 7. Determine Concentration at which Precipitation Occurs F->G Analyze Data G cluster_prep Sample Preparation cluster_assay Equilibration cluster_readout Analysis A 1. Add Excess Solid Compound to Aqueous Buffer (e.g., PBS, pH 7.4) B 2. Shake/Agitate at Constant Temperature (e.g., 24-48 hours at 25°C) A->B Incubate C 3. Separate Solid via Centrifugation or Filtration B->C Reach Equilibrium D 4. Collect Aqueous Supernatant/Filtrate C->D Isolate Soluble Fraction E 5. Quantify Concentration via HPLC-UV or LC-MS D->E Measure

Caption: Workflow for the Thermodynamic Shake-Flask Solubility Assay.

Step-by-Step Methodology:

  • Prepare Slurry: Add an excess amount of the solid test compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours. Ensure there is always visible solid material in the vial.

  • Phase Separation: After incubation, remove the undissolved solid by either:

    • Centrifugation: Centrifuge at high speed and collect the supernatant.

    • Filtration: Filter the solution through a 0.22 µm PVDF filter. (Note: Check for compound binding to the filter material beforehand).

  • Quantification: Analyze the concentration of the compound in the clear supernatant or filtrate using a validated HPLC-UV or LC-MS method against a standard curve.

  • Calculation: The measured concentration is the thermodynamic solubility. Express the result in both mg/mL and µM.

Data Presentation: Aqueous Solubility

A comparative table is highly effective for presenting aqueous solubility data.

Compound IDMethodBufferTemp (°C)Solubility (µg/mL)Solubility (µM)BCS Solubility Class*
2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamideKineticPBS pH 7.425[Insert Value][Insert Value][Determine]
2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamideThermodynamicPBS pH 7.425[Insert Value][Insert Value][Determine]

*BCS High Solubility is defined as the highest single therapeutic dose being soluble in ≤250 mL of aqueous media over the pH range of 1-6.8. For discovery purposes, a simpler threshold like >100 µM is often used.

Conclusion

Systematically determining the solubility of a drug candidate like 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide in both DMSO and aqueous media is a non-negotiable step in the drug discovery process. The protocols detailed herein provide a robust framework for generating reliable data for both high-throughput screening logistics and fundamental biopharmaceutical characterization. Accurate solubility data enables informed decisions, prevents costly experimental failures, and ultimately paves the way for the successful development of new medicines.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Gaylord Chemical. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

  • Gaylord Chemical. (2024, September 9). Innovative Applications of DMSO. Retrieved from [Link]

  • Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Pharmaceuticals. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Netzsch. (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC. Retrieved from [Link]

  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Choosing the Right Coupling Reagents for 2-Butyl-6-methylbenzoic Acid Derivatives

Introduction: The Challenge of Sterically Hindered Amide Bond Formation The synthesis of amides from carboxylic acids and amines is a cornerstone of modern drug discovery and development. However, when the carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Sterically Hindered Amide Bond Formation

The synthesis of amides from carboxylic acids and amines is a cornerstone of modern drug discovery and development. However, when the carboxylic acid is sterically hindered, as is the case with 2-butyl-6-methylbenzoic acid and its derivatives, standard amide coupling protocols often result in low to no yield.[1] The bulky alkyl groups ortho to the carboxylic acid physically obstruct the approach of the amine nucleophile to the activated carbonyl center, dramatically slowing down the reaction kinetics and increasing the activation energy barrier.[2] This technical guide provides a comprehensive overview of suitable coupling reagents for these challenging substrates, explains the rationale behind their selection, and offers detailed protocols for their successful implementation.

The primary difficulty in coupling 2,6-disubstituted benzoic acids lies in the slow nucleophilic attack of the amine on the activated carboxylate intermediate in a sterically congested environment.[2] Therefore, the choice of coupling reagent is critical. More potent reagents are required to form highly reactive activated intermediates that can overcome this steric hindrance.[1] This application note will explore three major classes of coupling reagents: uronium/aminium salts, phosphonium salts, and carbodiimides, with a focus on their application to sterically demanding substrates like 2-butyl-6-methylbenzoic acid.

Understanding the Players: A Comparative Overview of Coupling Reagents

The selection of an appropriate coupling reagent is paramount to achieving high yields and minimizing side reactions. For sterically hindered substrates, the reactivity of the activated intermediate is the key determinant of success.

Uronium/Aminium Salts: The High-Reactivity Specialists

Uronium and aminium salts are among the most effective coupling reagents for challenging substrates due to the formation of highly reactive activated esters.[3][]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a third-generation coupling reagent renowned for its high efficiency, rapid reaction rates, and ability to suppress racemization.[5] It reacts with a carboxylic acid to form a highly reactive OAt-active ester.[6][7] The 7-azabenzotriazole (HOAt) leaving group is superior to the more traditional HOBt, making HATU particularly effective for sterically hindered amino acids and secondary amines.[5]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a newer generation uronium salt that offers coupling efficiencies comparable to or even exceeding HATU in some cases.[8][9] A significant advantage of COMU is its improved safety profile, as it is based on the non-explosive OxymaPure, unlike the potentially explosive benzotriazole-based reagents like HATU.[8][10] COMU is also highly soluble in a broad range of solvents and has a reduced allergenic potential.[8][10] For sterically hindered couplings, COMU has demonstrated superiority, especially when using only one equivalent of base.[9]

Phosphonium Salts: The Reliable Workhorses

Phosphonium-based reagents are another excellent choice for difficult couplings, valued for their high efficiency and the formation of non-carcinogenic byproducts.[11]

  • PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is a widely used phosphonium salt that activates carboxylic acids by forming a HOBt active ester in situ.[11][12] It is particularly useful for couplings prone to racemization and for hindered amino acids.[13][14] Unlike uronium salts, phosphonium reagents like PyBOP do not have the potential to cause chain termination by guanidinylating the N-terminal amino group, which can be a concern in slow reactions or when an excess of the coupling reagent is used.

Carbodiimides: The Classic Approach (with a Caveat)

Carbodiimides, such as DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are classic and economical coupling reagents.[3][5] They function by activating the carboxylic acid to form an O-acylisourea intermediate.[15] However, for sterically hindered substrates, carbodiimides alone are often inefficient.[1] Their utility in these challenging couplings is significantly enhanced by the use of additives like HOBt or HOAt, which form more reactive activated esters and help to minimize side reactions.[3]

Mechanism of Action: A Visual Guide

Understanding the mechanism of action of these coupling reagents is crucial for troubleshooting and optimizing reactions.

Uronium/Aminium Salt (HATU) Mechanism

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate -H⁺ Base Base (e.g., DIPEA) OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU TMU Tetramethylurea OAt_Ester->TMU Byproduct Amine R'-NH₂ OAt_Ester->Amine Nucleophilic Attack Amide Amide Product Amine->Amide HOAt HOAt Amide->HOAt Byproduct OAt_Ester_c OAt Active Ester

Caption: HATU activation and coupling mechanism.

The reaction begins with the deprotonation of the carboxylic acid by a non-nucleophilic base. The resulting carboxylate attacks HATU to form a highly reactive OAt active ester, releasing tetramethylurea as a byproduct.[6][7] The amine then attacks the activated ester to form the desired amide and regenerate HOAt.

Phosphonium Salt (PyBOP) Mechanism

PyBOP_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate -H⁺ Base Base (e.g., DIPEA) OBt_Ester OBt Active Ester Carboxylate->OBt_Ester + PyBOP PyBOP PyBOP TPPO Tris(pyrrolidino) phosphine oxide OBt_Ester->TPPO Byproduct Amine R'-NH₂ OBt_Ester->Amine Nucleophilic Attack Amide Amide Product Amine->Amide HOBt HOBt Amide->HOBt Byproduct OBt_Ester_c OBt Active Ester

Caption: PyBOP activation and coupling mechanism.

Similar to uronium salts, the reaction is initiated by the deprotonation of the carboxylic acid. The carboxylate then reacts with PyBOP to form the OBt active ester.[11][12] This is followed by nucleophilic attack from the amine to yield the amide and HOBt. The byproduct, tris(pyrrolidino)phosphine oxide, is a safer alternative to the carcinogenic HMPA generated by the related BOP reagent.[11]

Quantitative Comparison of Coupling Reagents for Hindered Substrates

The choice of coupling reagent can significantly impact reaction outcomes. The following table summarizes the performance of various reagents in the context of sterically hindered amide bond formation.

Coupling ReagentClassTypical Yield for Hindered SubstratesKey AdvantagesKey Disadvantages
HATU Uronium/AminiumHighHigh reactivity, fast reaction times, low racemization.[5]Potentially explosive, can cause guanidinylation of the amine.[8]
COMU Uronium/AminiumHigh to Very HighExcellent reactivity, superior safety profile to HATU, highly soluble.[8][9][10]Can also cause guanidinylation.
PyBOP PhosphoniumGood to HighHigh efficiency, no guanidinylation side reaction, safer byproduct than BOP.[11]Can be more expensive than other options.[14]
EDC/HOBt CarbodiimideModerate to LowEconomical, water-soluble byproduct (EDC).[3][5]Often inefficient for highly hindered substrates, risk of side reactions.[1]
Acyl Fluoride (in situ) Acyl HalideHigh to Very HighHighly reactive, minimizes steric hindrance between coupling partners.[16][17]Requires a fluorinating agent, which may have its own handling considerations.[17]

Experimental Protocols

The following protocols provide a starting point for the synthesis of amides from 2-butyl-6-methylbenzoic acid derivatives. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

General Experimental Workflow

Workflow Start Start Dissolve_Acid Dissolve carboxylic acid in anhydrous solvent Start->Dissolve_Acid Add_Reagents Add coupling reagent and base Dissolve_Acid->Add_Reagents Pre-activation Pre-activate (if applicable) Add_Reagents->Pre-activation Add_Amine Add amine Pre-activation->Add_Amine Reaction Stir at RT Add_Amine->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous workup Monitor->Workup Complete Purification Purify by column chromatography Workup->Purification End End Purification->End

Caption: General workflow for amide coupling.

Protocol 1: HATU-Mediated Coupling

This protocol is adapted from standard procedures for HATU coupling of hindered substrates.[18]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-butyl-6-methylbenzoic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane (DCM). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: COMU-Mediated Coupling

This protocol leverages the high reactivity and favorable safety profile of COMU.[9]

  • Preparation: In a dry flask under an inert atmosphere, dissolve 2-butyl-6-methylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add COMU (1.1 eq) and DIPEA (1.0-2.0 eq).

  • Pre-activation: Stir the mixture for 1-2 minutes at room temperature.

  • Amine Addition: Add the amine (1.1 eq).

  • Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction with a suitable organic solvent like ethyl acetate. Wash with water, saturated aqueous NaHCO₃, and brine. The byproducts of COMU are generally water-soluble, simplifying the workup.[9]

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Protocol 3: PyBOP-Mediated Coupling

This protocol is a reliable method that avoids the potential for guanidinylation.[12]

  • Preparation: To a solution of 2-butyl-6-methylbenzoic acid (1.0 eq), the amine (1.2 eq), and DIPEA (1.5 eq) in DMF at 0 °C, add PyBOP (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash successively with 10% citric acid, water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography.

Troubleshooting and Optimization

  • Low or No Yield:

    • Increase Temperature: For particularly challenging couplings, increasing the reaction temperature may be necessary to overcome the activation energy barrier.[1]

    • Use a More Potent Reagent: If a carbodiimide-based method fails, switch to a more powerful uronium or phosphonium salt like COMU or PyBOP.[1][3]

    • Consider Acyl Fluoride Formation: In extremely hindered cases, in situ generation of the highly reactive acyl fluoride may be the most effective strategy.[16][17]

    • Ensure Anhydrous Conditions: Water can hydrolyze the activated intermediate, quenching the reaction. Use anhydrous solvents and reagents.[3]

  • Guanidinylation Side Product (with Uronium Reagents):

    • Order of Addition: Pre-activating the carboxylic acid before adding the amine can minimize this side reaction.

    • Stoichiometry: Avoid using a large excess of the uronium reagent.

    • Switch to a Phosphonium Reagent: PyBOP and other phosphonium salts do not cause guanidinylation.

Conclusion

The successful synthesis of amides from sterically hindered 2-butyl-6-methylbenzoic acid derivatives is highly dependent on the selection of a potent coupling reagent. While classic carbodiimide methods may fall short, modern uronium/aminium salts like HATU and COMU, and phosphonium salts such as PyBOP, provide the necessary reactivity to overcome the steric hindrance. COMU, in particular, offers a compelling combination of high efficiency and an improved safety profile. For the most recalcitrant substrates, in situ formation of acyl fluorides presents a powerful alternative. By understanding the mechanisms of these reagents and following the detailed protocols provided, researchers can confidently approach the synthesis of these challenging yet important molecules.

References

  • Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA, 66(6), 398-402. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]

  • Ulven, T., & Tungen, J. E. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11639-11643. Retrieved from [Link]

  • Pace, V., & Holzer, W. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210. Retrieved from [Link]

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Chemviews. Retrieved from [Link]

  • El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9404-9416. Retrieved from [Link]

  • Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Science, 10(23), 5968-5973. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Houben-Weyl. (2002). Phosphonium Salts. In Science of Synthesis (Vol. 21, pp. 887-908). Retrieved from [Link]

  • Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Retrieved from [Link]

  • Patel, A. B., et al. (2022). Process optimization for acid-amine coupling. Current Chemistry Letters, 11(4), 365-372. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphonium coupling. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • Watson, A. J. B., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(46), 4375-4378. Retrieved from [Link]

  • ScholarWorks, I. U. (n.d.). PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017, February 10). PyClocK, the phosphonium salt derived from 6-Cl-HOBt. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. Retrieved from [Link]

  • ChemRxiv. (n.d.). Automatic identification and visualization of reaction mechanisms contained within direct dynamics simulations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

  • PMC. (2022, November 12). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of Benzamide Derivatives in Aqueous Buffers

Welcome to the Technical Support Center for troubleshooting solubility challenges with benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting solubility challenges with benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating these compounds in aqueous buffers. The following question-and-answer format directly addresses common issues encountered during experimental work, providing not only procedural guidance but also the scientific rationale behind each troubleshooting step.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of benzamide derivatives?

Benzamide itself has limited solubility in water, approximately 13.5 g/L at 25°C.[1][2] Its derivatives, which often feature additional hydrophobic moieties, are generally expected to have poor aqueous solubility.[1] The solubility of these compounds is largely dictated by the balance between the polar amide group, which can participate in hydrogen bonding, and the often nonpolar benzoyl and other substituent groups.[3] Consequently, they tend to be more soluble in polar organic solvents like ethanol, methanol, and acetone.[3][4]

Q2: Why is my benzamide derivative precipitating out of my aqueous buffer?

Precipitation upon dilution of a stock solution (often in an organic solvent like DMSO) into an aqueous buffer is a frequent challenge with hydrophobic compounds.[5] This occurs when the final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility limit. The introduction of the aqueous environment can cause the less soluble, un-ionized form of the molecule to aggregate and precipitate.

Q3: Can I simply dissolve my benzamide derivative directly in an aqueous buffer like PBS?

Direct dissolution in aqueous buffers is generally not recommended for poorly soluble benzamide derivatives.[5] It is often more effective to first prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and then dilute this stock into the aqueous buffer.[5][6]

Q4: How does pH affect the solubility of my benzamide derivative?

The solubility of ionizable compounds is significantly influenced by pH.[7][8] Benzamides are typically weakly basic or neutral. For derivatives with ionizable functional groups, adjusting the pH of the buffer can alter the ionization state of the molecule and, consequently, its solubility. According to the Henderson-Hasselbalch equation, a compound is most soluble in its ionized form.[9][10][11] For a weakly basic drug, solubility will increase in a more acidic pH where it becomes protonated (charged). Conversely, for a weakly acidic drug, solubility increases in a more basic pH where it is deprotonated (charged).[12]

Troubleshooting Guide: Step-by-Step Solutions

This section provides a systematic approach to resolving common solubility problems.

Issue 1: Compound Crashes Out of Solution Upon Dilution

Your benzamide derivative, dissolved in an organic solvent, precipitates immediately when added to your aqueous buffer.

Root Cause Analysis:

The rapid change in solvent polarity from a high-solubility organic environment to a low-solubility aqueous one causes the compound to exceed its saturation point and precipitate.

Troubleshooting Workflow:

Caption: A decision tree for troubleshooting precipitation upon dilution.

Issue 2: Low Solubility Persists Despite Initial Troubleshooting

You've tried lowering the concentration and adjusting the co-solvent ratio, but the solubility of your benzamide derivative remains insufficient for your experimental needs.

Advanced Solubilization Techniques:

If basic adjustments are not sufficient, more advanced formulation strategies may be necessary. These techniques aim to increase the apparent solubility of the compound in the aqueous medium.

For benzamide derivatives with ionizable groups, modifying the buffer's pH can be a powerful tool.

  • Protocol for pH-Dependent Solubility Screening:

    • Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

    • Add an excess amount of your benzamide derivative to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.[13]

    • Separate the undissolved solid by centrifugation and/or filtration.[13]

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS.[13]

    • Plot the solubility as a function of pH to determine the optimal pH for solubilization.

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[14][15][16]

  • Commonly Used Surfactants:

    • Non-ionic: Polysorbates (Tween® series), Polyoxyl 35 castor oil (Cremophor EL)[17]

    • Ionic: Sodium dodecyl sulfate (SDS)[17]

  • Experimental Approach:

    • Prepare stock solutions of various surfactants in your chosen buffer.

    • Create a matrix of formulations with different concentrations of your benzamide derivative and the surfactant.

    • Visually inspect for precipitation and quantify the solubility as described previously. Note: Ensure the surfactant concentration is above its critical micelle concentration (CMC) for effective solubilization.[15]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[18][20][]

  • Types of Cyclodextrins:

    • α-cyclodextrin (α-CD), β-cyclodextrin (β-CD), and γ-cyclodextrin (γ-CD) are the most common.[20]

    • Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used in pharmaceutical formulations for their enhanced solubility and safety profiles.[22]

  • Protocol for Cyclodextrin-Mediated Solubilization:

    • Prepare solutions of different cyclodextrins at various concentrations in your aqueous buffer.

    • Add an excess of your benzamide derivative to each cyclodextrin solution.

    • Equilibrate the mixtures and determine the solubility as outlined in the pH adjustment protocol.

Data Summary: Physicochemical Properties and Solubilization Strategies

The following tables provide a quick reference for the properties of benzamide and a comparison of common solubilization techniques.

Table 1: Physicochemical Properties of Benzamide

PropertyValueSource
Molecular FormulaC₇H₇NO[3]
Molecular Weight121.14 g/mol [3]
Water Solubility~13.5 g/L (at 25°C)[1][2]
logP0.64[23]
pKa (acidic)~14.56[24]
pKa (basic)~ -1.2[24]

Table 2: Comparison of Solubilization Enhancement Techniques

TechniqueMechanism of ActionAdvantagesConsiderations
Co-solvency Reduces the polarity of the aqueous solvent.[25]Simple to implement, effective for many nonpolar drugs.[25]The organic solvent may interfere with the biological assay.
pH Adjustment Increases the proportion of the more soluble ionized form of the drug.[7]Highly effective for ionizable compounds.Only applicable to drugs with ionizable groups; can affect compound stability.
Surfactants Encapsulates hydrophobic drugs within micelles.[17]Can significantly increase apparent solubility.[14]Potential for toxicity or interference with cellular assays.
Cyclodextrins Forms inclusion complexes with hydrophobic molecules.[18]Generally well-tolerated in biological systems; can improve stability.[18][22]The size of the cyclodextrin cavity must be appropriate for the drug molecule.[26]

Experimental Protocols in Detail

Protocol 1: Standard Shake-Flask Method for Solubility Determination

This is the gold standard method for measuring thermodynamic equilibrium solubility.[13][27]

  • Preparation: Add an excess amount of the solid benzamide derivative to a known volume of the test buffer in a sealed container (e.g., glass vial).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[13]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[13]

  • Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV, LC-MS, or UV-Vis spectrophotometry.[8][28]

Protocol 2: High-Throughput Screening (HTS) for Kinetic Solubility

This method is useful for rapidly assessing the solubility of multiple compounds or formulations in early-stage discovery.[27][29]

  • Stock Solution Preparation: Prepare high-concentration stock solutions of your benzamide derivatives in DMSO in a 96-well plate format.

  • Assay Plate Preparation: Dispense the aqueous buffer into a 96-well assay plate.

  • Compound Addition: Transfer a small volume of the DMSO stock solution to the assay plate and mix. The final DMSO concentration should typically be kept low (e.g., ≤ 1%).[27]

  • Precipitation Detection: After a short incubation period, measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of detecting absorbance changes due to precipitation.[29] The concentration at which precipitation is first observed is the kinetic solubility.

Concluding Remarks

Troubleshooting the solubility of benzamide derivatives in aqueous buffers requires a systematic and informed approach. By understanding the physicochemical properties of your specific compound and applying the principles and techniques outlined in this guide, you can effectively overcome solubility challenges and ensure the reliability and success of your experimental outcomes.

References
  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
  • Mocanu, A.-M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Singh, A., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • Cyclodextrins: Concept to applications, regulatory issues and challenges. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Liquid Formulation Solubility Enhancement - MilliporeSigma. (n.d.).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. (2020, December 7).
  • Solubilization by surfactants: Significance and symbolism. (2025, July 31).
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19).
  • Benzamide - Solubility of Things. (n.d.).
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.).
  • Charifson, P. S., & Walters, W. P. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of medicinal chemistry, 49(23), 6772–6779. [Link]

  • Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations - Benchchem. (n.d.).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
  • SB-219994 Technical Support Center: Troubleshooting Solubility Issues - Benchchem. (n.d.).
  • Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. (2024, August 27).
  • Showing Compound Benzamide (FDB023373) - FooDB. (2011, September 21).
  • Basic pharmacological principles - WSAVA2011 - VIN. (n.d.).
  • Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. (n.d.).
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - ResearchGate. (n.d.).
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients. (2025, September 22).
  • Benzamide | C7H7NO | CID 2331 - PubChem - NIH. (n.d.).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Benzamide - Wikipedia. (n.d.).
  • Looking for suggestions to dissolve benzamide derivatives : r/chemistry - Reddit. (2024, April 27).
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. (2024, September 9).

Sources

Optimization

Minimizing side reactions during N-(pyridin-2-ylmethyl)benzamide coupling

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Side Reactions in N-(pyridin-2-ylmethyl)benzamide Coupling Executive Summary The synthes...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Side Reactions in N-(pyridin-2-ylmethyl)benzamide Coupling

Executive Summary

The synthesis of N-(pyridin-2-ylmethyl)benzamide derivatives is a foundational step in medicinal chemistry, particularly for designing kinase inhibitors, metalloproteinase inhibitors, and bidentate ligands.[1] While seemingly a simple amide coupling, the 2-picolylamine (2-(aminomethyl)pyridine) scaffold introduces specific "hidden" challenges—primarily driven by the basicity and nucleophilicity of the pyridine nitrogen.

This guide moves beyond standard textbook protocols to address the specific failure modes of this reaction: regio-scrambling (pyridinium formation) , chelation-induced stalling , and salt-trapping .[1]

Part 1: The Core Challenge – Competitive Nucleophilicity

The primary failure mode in this reaction is the competition between the exocyclic primary amine (the desired nucleophile) and the endocyclic pyridine nitrogen.

  • The Desired Path: The primary amine (

    
    , pKa ~8.[1]8) attacks the activated carboxylate to form the amide.
    
  • The Side Reaction: The pyridine nitrogen (

    
    , pKa ~5.2), while less basic, is a competent nucleophile for highly reactive electrophiles (like acid chlorides).[1] Attack here forms an unstable 
    
    
    
    -acylpyridinium salt
    .[1]
    • Consequence: This salt activates the pyridine ring toward nucleophilic attack (by trace water or DMAP), leading to ring-opening decomposition or complex gummy mixtures often misidentified as "polymerization."[1]

Visualizing the Failure Mode

The following diagram illustrates the divergence between the stable product and the unstable intermediate.

ReactionPathways Start Reagents: Benzoyl Source + 2-Picolylamine AmineAttack Path A: Primary Amine Attack (Kinetic Control) Start->AmineAttack Preferred (Mild Conditions) PyridineAttack Path B: Pyridine N-Attack (Thermodynamic Trap) Start->PyridineAttack Risk with Acid Chlorides or Low Base Eq. Product Target Amide (Stable) AmineAttack->Product Intermediate N-Acylpyridinium Salt (Highly Reactive) PyridineAttack->Intermediate Intermediate->Product Rearrangement (Rare) Decomp Ring Opening / Hydrolysis (Complex Mixture) Intermediate->Decomp + H2O / Nucleophile

Figure 1: Mechanistic divergence in 2-picolylamine coupling.[1] Path B leads to impurities that are difficult to purify.[1]

Part 2: Optimized Protocols

Do not rely on generic amide coupling conditions.[1] Use one of the following validated workflows based on your available reagents.

Method A: The "Green" Standard (T3P – Propylphosphonic Anhydride)

Best for: High purity, simple workup, avoiding epimerization (if chiral centers exist elsewhere).

Why this works: T3P acts as a kinetic selector.[1] It activates the carboxylic acid in a way that is highly selective for the primary amine over the heterocyclic nitrogen. The byproducts are water-soluble, eliminating column chromatography in 80% of cases.[1]

Protocol:

  • Dissolve: 1.0 eq Carboxylic Acid and 1.1 eq 2-Picolylamine in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).

  • Base: Add 3.0 eq DIPEA (Diisopropylethylamine).[1] Crucial: Ensure base is added before T3P to prevent acid-catalyzed pyridine protonation.[1]

  • Coupling: Cool to 0°C. Add 1.5 eq T3P (50% w/w in EtOAc) dropwise.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Workup: Wash organic layer with water (

    
    ), then sat.[1] 
    
    
    
    , then brine. Dry and concentrate.
Method B: The Robust Standard (HATU)

Best for: Unreactive/Sterically hindered benzoic acids.

Why this works: HATU creates a highly reactive At-ester.[1] While expensive, it drives the reaction quickly, minimizing the time available for side reactions.[1]

Protocol:

  • Activation: Dissolve 1.0 eq Benzoic Acid in DMF. Add 1.2 eq HATU and 1.5 eq DIPEA. Stir for 15 mins (activates acid).

  • Addition: Add 1.1 eq 2-Picolylamine.

  • Scavenging: If the reaction stalls, the pyridine ring may be protonated.[1] Add an additional 1.0 eq DIPEA.

  • Workup: Dilute with EtOAc. Wash extensively with water/LiCl (5%) to remove DMF and tetramethylurea byproducts.[1]

Method C: Acid Chloride (The "Budget" Route)

Best for: Scale-up on simple substrates.[1] High Risk of side reactions if mishandled.

Critical Adjustment: You must use a Schotten-Baumann biphasic system or extreme excess of base.[1] If you add acid chloride to the amine in DCM without enough base, HCl will protonate the pyridine, precipitating the substrate as a non-reactive salt.[1]

Protocol:

  • Biphasic System: Dissolve 1.1 eq 2-Picolylamine in DCM. Add an equal volume of 10% aqueous

    
     (or NaOH).[1]
    
  • Addition: Add 1.0 eq Benzoyl Chloride dropwise to the vigorously stirring biphasic mixture at 0°C.

  • Mechanism: The aqueous base scavenges the HCl immediately, keeping the pyridine unprotonated and soluble in the organic layer.[1]

Part 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Precipitate forms immediately upon reagent addition Salt Formation: The pyridine nitrogen has been protonated by the acid source (or HCl), forming an insoluble salt.[1]Check pH: Ensure the reaction is basic (pH > 9). Add excess DIPEA or TEA to solubilize the amine.[1] Switch to solvent where the salt is soluble (DMF/DMAc).[1]
Gummy/Tar-like Crude

-Acylpyridinium Decomposition:
Reaction occurred at the pyridine nitrogen, followed by ring opening.[1]
Change Reagent: Switch from Acid Chloride to T3P or EDC/HOBt. Lower the reaction temperature to 0°C during addition.
Low Yield (Starting Material Remains) Metal Chelation: If using a metal catalyst or Lewis acid, the 2-picolyl nitrogen pair is chelating the metal, poisoning the reaction.[1]Add Scavenger / EDTA: If metal contamination is suspected, wash SM with EDTA.[1] Avoid Lewis acid catalysts.[1] Use HATU (metal-free).[1]
Product is water-soluble / Low recovery Amphoteric Nature: The product contains a basic pyridine.[1][2][3] If the workup is too acidic, product stays in the aqueous layer.[1]pH Control: During extraction, ensure the aqueous layer is pH ~8-9. Do not wash with 1M HCl.[1] Use saturated

instead.[1]

Part 4: Purification Decision Tree

The 2-picolyl group makes the product basic.[1] Use this property for purification without chromatography.[1]

PurificationLogic Start Crude Reaction Mixture Solubility Is Product Soluble in EtOAc/DCM? Start->Solubility AcidWash Acid-Base Extraction Strategy: 1. Extract into 1M HCl (Product goes to Aq) 2. Wash Organic (Impurities stay) 3. Basify Aq layer to pH 10 4. Extract Product back to Organic Solubility->AcidWash Yes (Standard) DirectCryst Direct Crystallization: Add Hexanes/Ether to induce precipitation Solubility->DirectCryst No (Product Precipitated) Final Pure Amide AcidWash->Final Evaporate DirectCryst->Final Filter

Figure 2: Acid-Base extraction strategy leverages the basicity of the pyridine ring to remove non-basic impurities.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use EDC/NHS for this coupling? A: Yes, but it is less efficient than HATU or T3P for this specific substrate.[1] The intermediate active ester is prone to hydrolysis if the pyridine acts as a base.[1] If you must use EDC, add HOBt to stabilize the intermediate and prevent


-acylurea rearrangement.[1]

Q: My product is trapping solvent (DMF). How do I remove it? A: Pyridine derivatives often coordinate solvents.[1] Dissolve the crude in EtOAc and wash 3 times with 5% LiCl solution. The LiCl disrupts the solvent coordination and pulls DMF into the aqueous phase.

Q: Why is my reaction turning deep red/brown? A: This often indicates the formation of the


-acylpyridinium species or oxidation of the pyridine ring. This is a "canary in the coal mine" for using too harsh an electrophile (like acid chloride) without sufficient cooling or base buffering.[1]

References

  • Dunetz, J. R., et al. (2011).[1][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1] Link

  • Patterson, A. W., et al. (2007).[1] "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters."[1] Organic Process Research & Development, 11(3), 393–402.[1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link

  • BenchChem Technical Guides. (2025). "Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide." Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Sterically Hindered Benzamide Formation

Welcome to our dedicated technical support guide for navigating the complexities of sterically hindered benzamide formation. This resource is tailored for researchers, scientists, and professionals in drug development wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of sterically hindered benzamide formation. This resource is tailored for researchers, scientists, and professionals in drug development who encounter challenges with these notoriously difficult couplings. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting strategies, and detailed protocols to enhance your reaction outcomes. Our focus is on the critical role of reaction temperature in overcoming steric barriers and achieving optimal yields.

I. Fundamental Principles: The Role of Temperature in Amide Bond Formation

The synthesis of sterically hindered benzamides is often a battle against high activation energies. Temperature is a key weapon in this fight, directly influencing reaction kinetics. However, its application requires a nuanced understanding to avoid pitfalls like side reactions and degradation.

Q1: Why is temperature such a critical parameter for sterically hindered benzamide synthesis?

A1: Temperature plays a pivotal role for several reasons:

  • Overcoming Activation Energy: Steric hindrance, the physical blocking of reactive sites by bulky chemical groups, significantly increases the activation energy of the reaction.[1][2] Increasing the temperature provides the necessary thermal energy for the reacting molecules to overcome this barrier, leading to a faster reaction rate.

  • Kinetic vs. Thermodynamic Control: In some cases, you might have competing reaction pathways leading to different products.[3][4]

    • The kinetic product is formed faster (lower activation energy) but may be less stable.

    • The thermodynamic product is more stable (lower in energy) but forms more slowly (higher activation energy). At lower temperatures, the kinetic product is often favored. As the temperature increases, the reaction becomes more reversible, allowing the system to reach equilibrium and favor the more stable thermodynamic product.[4] Understanding this principle is crucial for optimizing the desired product yield.

  • Solubility: Reactants, particularly in complex molecular scaffolds, may have limited solubility at room temperature. Elevating the temperature can improve solubility, ensuring all components are in the solution phase to react.

Below is a diagram illustrating the concept of kinetic versus thermodynamic control.

G Energy Profile: Kinetic vs. Thermodynamic Control cluster_1 Reactants Reactants TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic Lower Ea TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo Higher Ea Product_Kinetic Kinetic Product (Less Stable) TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product (More Stable) TS_Thermo->Product_Thermo

Caption: Energy profile for kinetic vs. thermodynamic products.

II. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of sterically hindered benzamides.

Q2: My standard coupling protocol with HATU at room temperature is failing. Should I just increase the heat?

A2: While increasing the temperature is a valid strategy, it should be done judiciously. Simply raising the heat without considering other factors can lead to undesired outcomes. Here's a more systematic approach:

  • Confirm Reagent Choice: For highly challenging substrates, even powerful uronium/aminium reagents like HATU may require elevated temperatures.[1][5] However, it's worth confirming that a sufficiently potent coupling reagent is being used. For extremely difficult cases, alternative methods like the use of acyl fluorides might be more effective.[6][7][8]

  • Incremental Temperature Increase: Instead of a drastic change, increase the temperature incrementally (e.g., to 40 °C, 60 °C, 80 °C) and monitor the reaction progress by TLC or LC-MS. This allows you to find the "sweet spot" where the reaction proceeds at a reasonable rate without significant byproduct formation.

  • Consider Microwave Synthesis: Microwave-assisted synthesis can be highly effective for these reactions.[2][9][10] The rapid and uniform heating provided by microwaves can significantly reduce reaction times and often leads to higher yields compared to conventional heating.[10][11][12]

Q3: What are the risks of using high temperatures in my reaction?

A3: High temperatures can introduce several complications:

  • Side Reactions: Elevated temperatures can promote side reactions, such as the formation of N-acylurea byproducts when using carbodiimides, or the decomposition of sensitive functional groups on your substrates.[13][14]

  • Racemization: For chiral carboxylic acids, high temperatures can increase the risk of epimerization, leading to a loss of stereochemical purity. The use of additives like HOBt or HOAt can help mitigate this, but their effectiveness can decrease at very high temperatures.[13]

  • Reagent Decomposition: Coupling reagents themselves can have limited thermal stability. For example, some uronium salts may decompose at high temperatures, reducing their effectiveness.

Q4: How does my choice of solvent impact the optimal reaction temperature?

A4: The solvent choice is intrinsically linked to the reaction temperature. The solvent's boiling point sets the upper limit for the reaction temperature under standard atmospheric pressure. For reactions requiring temperatures above the boiling point of common solvents like DCM or THF, higher boiling point solvents such as DMF, DMSO, or toluene are necessary. It is crucial to use anhydrous solvents, as the presence of water can lead to the hydrolysis of activated intermediates.[1]

III. Troubleshooting Guide: Low Yield and Byproduct Formation

This guide provides a structured approach to troubleshooting common problems.

G start Low Yield in Sterically Hindered Benzamide Synthesis check_reagents Are coupling reagent and base appropriate for hindered substrates? start->check_reagents reagent_no Switch to a more potent reagent (e.g., COMU, PyBOP, or consider acyl fluorides). check_reagents->reagent_no No reagent_yes Yes check_reagents->reagent_yes temp_increase Incrementally increase temperature (e.g., 40°C, 60°C, 80°C). Monitor by TLC/LC-MS. reagent_yes->temp_increase temp_effect Did yield improve? temp_increase->temp_effect yield_yes Yes temp_effect->yield_yes yield_no No temp_effect->yield_no optimize Optimize temperature and time. Consider microwave synthesis for faster, cleaner reaction. yield_yes->optimize side_reactions Are there significant side reactions? yield_no->side_reactions side_yes Yes side_reactions->side_yes side_no No side_reactions->side_no lower_temp Lower temperature and/or screen different solvents and bases. side_yes->lower_temp alt_strategy Consider alternative strategies: - Acyl chloride formation - Different catalyst system side_no->alt_strategy

Caption: Troubleshooting workflow for low yield.

IV. Experimental Protocols

Here are detailed protocols for common approaches to synthesizing sterically hindered benzamides.

Protocol 1: General Procedure for Temperature Optimization using Conventional Heating
  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the sterically hindered carboxylic acid (1.0 eq.).

  • Solvent and Reagents: Add anhydrous DMF (to make a 0.1 M solution). Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the sterically hindered amine (1.0 eq.).

  • Heating: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the consumption of the limiting reagent.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Synthesis of a Sterically Hindered Benzamide
  • Vial Preparation: In a microwave-safe vial, combine the sterically hindered carboxylic acid (1.0 eq.), the sterically hindered amine (1.0 eq.), the coupling reagent (e.g., COMU, 1.2 eq.), and a suitable base (e.g., DIPEA, 2.5 eq.).

  • Solvent: Add a high-boiling point, microwave-compatible solvent (e.g., DMF or NMP) to achieve the desired concentration (typically 0.1-0.5 M).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the temperature to the desired value (e.g., 100-150 °C) and the reaction time (e.g., 10-30 minutes).

  • Cooling and Workup: After the reaction is complete, allow the vial to cool to room temperature. Perform a standard aqueous workup as described in Protocol 1.

  • Purification: Purify the product using flash column chromatography or preparative HPLC.

V. Reference Data: Temperature Effects on Yield

The following table summarizes literature-reported data on the effect of temperature on the yield of sterically hindered benzamide formation.

Carboxylic AcidAmineCoupling Reagent/MethodTemperature (°C)Time (h)Yield (%)Reference
Sterically hindered acid 1a Electron deficient amine 1b Acyl fluoride (BTFFH)80 (Microwave)461[7]
Sterically hindered acid 1a Electron deficient amine 1b Acyl fluoride (BTFFH)80 (Conventional)2485[7]
Benzoic AcidVarious AminesCeric Ammonium Nitrate100-120 (Microwave)0.1-0.2585-98[9]

VI. References

  • Mühlberg, M. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Chemistry World.

  • Ishihara, K. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing.

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252-255.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate.

  • Schoffelen, S., & van Hest, J. C. M. (2013). Thermodynamically and Kinetically Controlled Reactions in Biocatalysis – from Concepts to Perspectives. TU Delft Repository.

  • Lin, S. Y. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 879.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. PubMed.

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-151.

  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins as Coupling Reagents. Synform, 2022(12), A197-A202.

  • Albericio, F., & Carpino, L. A. (2017). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi.

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210.

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar.

  • Kappe, C. O. (n.d.). Microwave Assisted Organic Synthesis.

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Kunig, V., et al. (2019). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC.

  • Wang, Y., et al. (2022). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry, 20(10), 2056-2060.

  • Tao, K. (2020, October 27). Kinetic Control vs. Thermodynamic Control. YouTube.

  • University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. Retrieved from [Link]

  • Węgrzyn, M., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1761.

  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • Reddit. (2022, July 11). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Retrieved from [Link]

  • RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • SciELO. (2011, September 1). Microwave-assisted clean synthesis of amides via aza-wittig reaction under solvent-free condition. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medical Chemistry, 8(10), 273-280.

  • American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Retrieved from [Link]

  • MDPI. (2022, February 7). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide

Part 1: Executive Technical Summary The "Steric Shield" Concept The stability profile of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide (BMPB) is defined by a deliberate structural conflict: the 2,6-disubstitution patt...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

The "Steric Shield" Concept The stability profile of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide (BMPB) is defined by a deliberate structural conflict: the 2,6-disubstitution pattern on the benzoyl ring.

In physiological environments (pH 7.4, 37°C), this compound exhibits exceptional hydrolytic stability but remains vulnerable to oxidative metabolism . The 2-butyl and 6-methyl groups create a "steric shield" orthogonal to the amide plane, effectively blocking the approach of hydrolytic enzymes (amidases/esterases) to the carbonyl carbon. Consequently, the primary clearance mechanism is not hydrolysis, but rather cytochrome P450 (CYP)-mediated oxidation of the exposed pyridine ring and the butyl alkyl chain.

Part 2: Physicochemical & Stability Profile

The following data summarizes the compound's behavior under standard physiological conditions.

ParameterValue / StatusTechnical Note
Physiological pH (7.4) Stable No significant hydrolysis observed over 24h at 37°C.
Plasma Stability High Resistant to plasma amidases due to ortho-steric hindrance.
Microsomal Stability Moderate/Low Susceptible to Phase I oxidation (CYP450).[1]
Solubility (PBS) Low (< 10 µM) Lipophilic core requires co-solvents (DMSO/Tween).
pKa (Pyridine N) ~5.2 Uncharged at physiological pH (7.4); protonates in acidic media.
LogP (Predicted) ~3.8 - 4.2 High lipophilicity drives protein binding and tissue distribution.
Part 3: Troubleshooting & FAQs
Section A: Hydrolytic Stability (Plasma & Buffer)

Q: I am observing degradation in my plasma stability assay, but you claim the amide is stable. What is happening? A: If you observe loss of parent compound in plasma, it is almost certainly not amide hydrolysis. The 2,6-disubstitution (2-butyl, 6-methyl) forces the amide bond out of planarity and blocks the nucleophilic attack trajectory required for amidase activity.

Troubleshooting Steps:

  • Check for Protein Binding: This compound is highly lipophilic (LogP > 3.5). "Loss" is often non-specific binding to the assay plate or plasma proteins, not degradation.

    • Solution: Use equilibrium dialysis or ultracentrifugation to distinguish binding from degradation. Add 1% BSA to your buffer controls to prevent plastic adsorption.

  • Check Solubilization: If the compound precipitates, it disappears from the soluble fraction analyzed by LC-MS.

    • Solution: Ensure your final DMSO concentration is <1% but sufficient to maintain solubility.

Q: Can I use acid to quench the reaction without hydrolyzing the compound? A: Yes. Unlike unsubstituted benzamides, BMPB is remarkably resistant to acid hydrolysis. The steric bulk protects the carbonyl even at low pH. You can safely use 0.1% Formic Acid or even 1N HCl for short-term quenching without inducing artifactual hydrolysis.

Section B: Metabolic Stability (Microsomes/Hepatocytes)

Q: Where are the "Soft Spots" for metabolism in this molecule? A: While the amide core is armored, the periphery is exposed.

  • Pyridine Ring: The nitrogen of the pyridine ring is a target for N-oxidation (forming the N-oxide) or hydroxylation at the alpha-carbon relative to the nitrogen.

  • Butyl Chain: The long alkyl chain (2-butyl) is a prime target for CYP-mediated hydroxylation (omega or omega-1 oxidation).

Q: My microsomal clearance data is higher than expected. Why? A: The "steric shield" only protects the amide bond. It does not protect the lipophilic butyl chain or the pyridine ring from CYPs (specifically CYP3A4 or CYP2D6).

  • Diagnostic: Look for metabolites with +16 Da (Hydroxylation/N-oxidation) or +32 Da (Di-hydroxylation) in your LC-MS traces. You will likely not see the hydrolysis product (2-butyl-6-methylbenzoic acid).

Section C: Solubility & Formulation

Q: The compound crashes out in PBS (pH 7.4). How should I formulate it for in vitro assays? A: The combination of the butyl chain and the aromatic rings makes this molecule very hydrophobic.

  • Stock Solution: Dissolve in 100% DMSO (20 mM).

  • Assay Buffer: Do not spike directly from 100% DMSO into PBS. Use an intermediate dilution step or include a surfactant.

    • Recommended: 0.5% DMSO + 0.01% Tween-80 in PBS.

    • Note: At pH 7.4, the pyridine is uncharged (neutral), further reducing solubility compared to acidic pH.

Part 4: Validated Experimental Protocols
Protocol 1: Differentiating Hydrolysis vs. Oxidative Metabolism

Purpose: To confirm that degradation is driven by CYPs and not plasma enzymes.

Materials:

  • Test Compound (BMPB)

  • Rat/Human Plasma[2]

  • Liver Microsomes (LM)[1][2]

  • NADPH Regenerating System

  • LC-MS/MS[3]

Workflow:

  • Arm A (Hydrolysis Check): Incubate 1 µM BMPB in Plasma at 37°C.

    • Timepoints: 0, 30, 60, 120 min.

    • Expectation: >95% remaining (High Stability).[4]

  • Arm B (Metabolism Check): Incubate 1 µM BMPB in Microsomes + NADPH at 37°C.

    • Timepoints: 0, 15, 30, 60 min.

    • Expectation: Rapid decay (t1/2 < 30 min) due to oxidation.

  • Arm C (Control): Incubate 1 µM BMPB in Microsomes WITHOUT NADPH .

    • Expectation: >95% remaining.[2][4] (This confirms that any loss in Arm B is NADPH-dependent CYP oxidation, not background hydrolysis).

Data Analysis: If Arm A and Arm C are stable, but Arm B degrades, the instability is strictly oxidative .

Part 5: Mechanistic Visualization

The following diagram illustrates the "Shield vs. Target" mechanism governing the stability of BMPB.

BMPB_Stability_Mechanism Compound BMPB (2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide) CYP CYP450 Enzymes (Oxidation) Compound->CYP Exposed Periphery (Butyl/Pyridine) StericShield STERIC SHIELD (2-Butyl + 6-Methyl) Compound->StericShield Protected Core Amidase Plasma Amidases (Hydrolysis) Hydrolysis_Prod Hydrolysis Products (Acid + Amine) Amidase->Hydrolysis_Prod Blocked Pathway Metabolite_Ox Oxidized Metabolites (+16 Da / +32 Da) (Pyridine-N-oxide / Hydroxy-butyl) CYP->Metabolite_Ox Rapid Metabolism StericShield->Amidase BLOCKS ACCESS (No Reaction)

Caption: The 2,6-disubstitution creates a steric blockade preventing amidase hydrolysis, while the peripheral alkyl and pyridine groups remain susceptible to CYP450 oxidation.

Part 6: References
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Detailed analysis of steric effects on amide hydrolysis rates).

  • Diness, F., et al. (2018).[5] "Synthesis and stability of strongly acidic benzamide derivatives." Beilstein Journal of Organic Chemistry, 14, 523–530.[5] (Demonstrates the stability of substituted benzamides in aqueous environments).

  • Dalvie, D., et al. (2002). "Metabolism of the Pyridine Ring: A Review." Current Pharmaceutical Design, 8(28). (Authoritative guide on pyridine N-oxidation and metabolic liabilities).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Protocols for differentiating metabolic vs. chemical stability).

Sources

Troubleshooting

Troubleshooting NMR baseline noise for N-(pyridin-2-ylmethyl)benzamide

Topic: N-(pyridin-2-ylmethyl)benzamide Executive Summary N-(pyridin-2-ylmethyl)benzamide presents a unique "perfect storm" for NMR baseline and lineshape issues.[1] Its structure combines a basic pyridine nitrogen (sensi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(pyridin-2-ylmethyl)benzamide

Executive Summary

N-(pyridin-2-ylmethyl)benzamide presents a unique "perfect storm" for NMR baseline and lineshape issues.[1] Its structure combines a basic pyridine nitrogen (sensitive to trace acids), a labile amide proton (sensitive to water exchange), and a restricted amide bond (prone to rotameric broadening).[1] Furthermore, if synthesized via metal-catalyzed coupling (e.g., Buchwald-Hartwig or direct amidation using Cu/Pd), paramagnetic residues can obliterate spectral quality.[1]

This guide moves beyond generic advice to address the specific physicochemical behavior of this pharmacophore.

Part 1: Diagnostic Workflow

Before applying corrections, identify the shape of your baseline distortion.[1] Use this decision tree to select the correct troubleshooting protocol.

BaselineTroubleshooting Start START: Characterize Baseline Distortion Q1 Is the baseline sinusoidal (Rolling/Wavy)? Start->Q1 Q2 Are there broad, non-uniform humps underneath peaks? Q1->Q2 No Instru ISSUE: Instrumental/Processing (Acoustic Ringing/Dead Time) Q1->Instru Yes Q3 Are specific peaks (Amide NH, CH2) broad or missing? Q2->Q3 No Partic ISSUE: Sample Heterogeneity (Particulates/Micelles) Q2->Partic Yes Chem ISSUE: Chemical Dynamics (Exchange/Rotamers) Q3->Chem Yes (Specific Peaks) Para ISSUE: Paramagnetic Contamination Q3->Para No (All Peaks Broad)

Figure 1: Diagnostic logic tree for isolating the root cause of baseline distortions.

Part 2: Troubleshooting Guides
Issue 1: The "Rolling" Baseline (Sinusoidal Waves)

Symptom: The baseline oscillates like a sine wave. This is rarely due to the sample chemistry and almost always an acquisition or processing artifact. Context: Common in high-throughput environments where automated phasing fails on samples with low signal-to-noise (S/N).[1]

Technical Explanation: This is often caused by Acoustic Ringing or corruption of the first few data points in the Free Induction Decay (FID).[2] The probe coil vibrates after the RF pulse; if acquisition starts too soon (short pre-scan delay), this mechanical "ringing" is recorded as a low-frequency rolling baseline [1][2].[3]

Protocol: Processing Correction (Bruker TopSpin/MestReNova)

  • Backward Linear Prediction (LPC):

    • Do not simply cut the first few points (which ruins phase).

    • TopSpin Command: Set ME_mod to LPfc (Linear Prediction forward-backward).[1]

    • Action: Predict the first 2-4 points of the FID to reconstruct the corrupted data.

  • Automated Correction:

    • Use the apbk command (Deep Learning Phase & Baseline Correction) if available (TopSpin 4.1+) [3].[1]

    • Alternatively, use abs n (Auto Baseline, No integration) to fit a polynomial function.[1] Warning: High-order polynomials can subtract real broad signals.

Issue 2: Broad Humps & "Frowning" Baseline

Symptom: The baseline curves upward in the center or has undefined "lumps." Context: N-(pyridin-2-ylmethyl)benzamide is moderately lipophilic.[1] In non-polar solvents (CDCl3), it may aggregate or fail to dissolve completely.[1]

Protocol: Sample Homogeneity

Step Action Scientific Rationale
1 Visual Inspection Hold the tube against light. Turbidity or "schlieren" lines indicate undissolved solids or density gradients.
2 Filtration Filter solution through a tightly packed cotton plug or a 0.2 µm PTFE syringe filter into the NMR tube.[1] Solid particulates cause magnetic susceptibility distortions.

| 3 | Dilution | If the baseline frowns, the sample may be too concentrated, causing viscosity broadening.[1] Dilute to <20 mg/mL.[1] |

Issue 3: Chemical Dynamics (The Molecule's Personality)

Symptom: The aromatic signals are sharp, but the Amide (NH) and the Methylene (CH2) next to the pyridine are broad or invisible. Context: This molecule suffers from two distinct dynamic processes: Rotational Isomerism and Proton Exchange .[1]

Scenario A: The Amide Rotamer Effect The C-N bond in the amide has partial double-bond character, restricting rotation. At room temperature, the molecule may flip between cis and trans conformers at a rate intermediate on the NMR timescale, causing coalescence (broadening) [4].

  • Test: Run the spectrum at 320K (47°C).

  • Result: If peaks sharpen, you have rotamers.[1]

  • Fix: Acquire data at elevated temperature or switch to DMSO-d6 (which often stabilizes one conformer via H-bonding).[1]

Scenario B: The "Acidic Solvent" Trap The pyridine nitrogen is a base. Aged CDCl3 forms DCl (deuterated hydrochloric acid) over time.[1]

  • Mechanism: Pyridine-N + DCl → Pyridinium Salt.[1]

  • Effect: This protonation is in fast exchange, broadening the pyridine signals and shifting the CH2 protons.

  • Fix: Filter CDCl3 through basic alumina before use, or switch to DMSO-d6 or Methanol-d4 [5].[1]

Issue 4: Paramagnetic Contamination (The "Invisible" Killer)

Symptom: All peaks are broader than expected (>2 Hz linewidth), and shimming does not fix it.[1] The baseline is noisy and difficult to phase. Context: If this molecule was synthesized using Copper (Chan-Lam coupling) or Palladium (Buchwald), trace metal ions trapped by the pyridine/amide chelation will cause rapid relaxation (T2 shortening).[1]

Protocol: Metal Scavenging Do not rely on chromatography alone.[1] Pyridine-benzamides are excellent ligands and will carry metals through a column.[1]

  • The Chelex Wash:

    • Dissolve compound in EtOAc.[1]

    • Stir with Chelex 100 resin or wash with 10% aqueous EDTA (pH 8) for 30 minutes.[1]

    • Separate organic layer, dry, and re-concentrate.[1]

  • The Base Precipitation (Last Resort):

    • If using aqueous workup, adjust pH to >10 to precipitate metal hydroxides, then extract [6].[1]

Part 3: Solvent Selection Guide

Choosing the right solvent is the most effective proactive troubleshooting step for this specific molecule.

SolventSuitabilityRisksBest For
CDCl3 ModerateHigh Risk. Acidic impurities protonate pyridine.[1] Poor solubility can lead to aggregation.[1]Initial quick checks (fresh solvent only).[1]
DMSO-d6 Excellent Hygroscopic (absorbs water).[1] Water peak at 3.33 ppm may overlap with CH2.[1]Gold Standard for benzamides.[1] Stabilizes rotamers; slows NH exchange.[1]
MeOD-d4 GoodExchangeable protons (Amide NH) will disappear (become ND).[1]Carbon NMR or when NH signal is not needed.[1]
Acetone-d6 GoodVolatile.[1] Good solubility for this class.Alternative if DMSO recovery is difficult.[1]
References
  • BenchChem Technical Support. (2025).[1][2] Addressing baseline distortions in NMR with Ethylene glycol-d4. Retrieved from [1]

  • Chitneni, S., et al. (2016).[1][3] Wavy baseline in carbon NMR - Acoustic Ringing.[1] Chemistry Stack Exchange.[1] Retrieved from

  • Bruderer, S., et al. (2021).[1] Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Bruker Switzerland AG.[1][4] Retrieved from

  • University of Wisconsin-Madison. (2019). Dynamic NMR: Rotational Barriers.[1] Department of Chemistry.[1][5] Retrieved from [1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[1] Retrieved from [1]

  • Febrian, R., et al. (2021).[1][5] Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy.[1][5][6] ACS Omega.[1][5] Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: 1H NMR Characterization of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide

Executive Summary & Structural Context[1][2][3][4] This guide provides a comparative technical analysis for the characterization of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide . This molecule represents a class of s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

This guide provides a comparative technical analysis for the characterization of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide . This molecule represents a class of sterically hindered picolinamides, often utilized as phase-transfer extractants for f-block elements (lanthanides/actinides) or as privileged scaffolds in kinase inhibitor design.

The Characterization Challenge: Unlike simple benzamides, the 2,6-disubstitution pattern (2-butyl, 6-methyl) introduces significant steric strain. This forces the amide bond out of planarity with the phenyl ring (orthogonal conformation), disrupting


-conjugation. Consequently, the NMR signature differs distinctively from planar analogues.

This guide compares the Target Molecule against a Control Analogue (unsubstituted N-(pyridin-2-ylmethyl)benzamide) to isolate and identify these steric effects.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this standardized acquisition protocol.

Sample Preparation[1]
  • Solvent Selection:

    • Primary:

      
       (99.8% D) + 0.03% TMS. Why: Best for resolution of aliphatic coupling constants in the butyl chain.
      
    • Secondary:

      
      . Why: Essential for confirming the amide (-NH) proton, which often broadens or exchanges in chloroform, and to observe H-bonding shifts.
      
  • Concentration: 10–15 mg in 0.6 mL solvent. (High concentration facilitates detection of minor rotamers).

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (D1):

    
     seconds. Critical: The steric bulk may increase 
    
    
    
    relaxation times for ortho-methyl protons; insufficient delay yields inaccurate integration.
  • Scans (NS): 16–32 (sufficient for 1H).

  • Temperature: 298 K (Standard).[1] Note: If broadening is observed in the methylene linker region, perform Variable Temperature (VT) NMR (298 K

    
     323 K) to coalesce rotamers.
    

Comparative Analysis: Target vs. Control

The following table contrasts the Predicted shifts of the sterically hindered Target with the Experimental shifts of the planar Control.

Table 1: Comparative Chemical Shift Data (


, ppm in 

)
Proton GroupSignalTarget (Hindered)Control (Planar)*Diagnostic Difference (

)
Amide NH Broad t/s6.80 – 7.20 8.30 – 8.50Upfield Shift: Loss of conjugation and twisted ring current shielding.
Linker (

-Py)
Doublet4.65 – 4.75 4.78 – 4.85Shielding: The orthogonal phenyl ring places this CH2 in the shielding cone.
Pyridine

Doublet8.55 8.55Minimal change (distal from steric center).
Ar-Methyl (

)
Singlet2.25 – 2.35 N/AKey Identifier: Diagnostic singlet integrating to 3H.
Butyl (

-

)
Triplet2.55 – 2.65 N/ADistinct benzylic methylene.
Aromatic Core Multiplet7.05 – 7.25 7.40 – 7.90Pattern Change: Target is a trisubstituted system (3H); Control is monosubstituted (5H).

*Control Data Reference: N-(pyridin-2-ylmethyl)benzamide [1, 2].

Detailed Spectral Interpretation
A. The "Ortho-Effect" (Steric Zone)

In the Control (unsubstituted), the benzamide is planar. The phenyl protons are deshielded by the carbonyl anisotropy. In the Target , the 2-butyl and 6-methyl groups force the carbonyl group to twist ~90° relative to the phenyl ring to relieve steric strain (A(1,3) strain).

  • Observation: The aromatic protons (H3, H4, H5) of the benzoyl ring will appear as a tight multiplet or distinct d-t-d pattern (if resolution permits) higher field than the Control.

  • Validation: Look for the Ar-CH3 singlet at ~2.3 ppm. It must integrate to 3H.

B. The Aliphatic Chain (Butyl Group)

The 2-butyl group provides a unique fingerprint absent in standard benzamides.

  • 
     ~2.60 (2H, t): Benzylic 
    
    
    
    (Ar-
    
    
    -).
  • 
     ~1.55 (2H, m): 
    
    
    
    -
    
    
    .
  • 
     ~1.35 (2H, m): 
    
    
    
    -
    
    
    .
  • 
     ~0.90 (3H, t): Terminal 
    
    
    
    .
  • Causality: The benzylic triplet is often slightly broadened due to restricted rotation if the molecule is "locked" in a conformation.

C. The Methylene Bridge (

)

This is the critical connectivity point.

  • Appearance: A doublet (

    
     Hz) coupled to the NH.
    
  • Solvent Check: In

    
    , if the NH is exchanging/broad, this appears as a broad singlet. In 
    
    
    
    , it will be a sharp doublet.

Structural Logic & Signaling Diagram

The following diagram illustrates the logical flow of characterization and the specific NOE (Nuclear Overhauser Effect) correlations required to confirm the 2,6-substitution pattern.

NMR_Characterization cluster_workflow Experimental Workflow cluster_logic Structural Confirmation Logic Sample Sample: 15mg in CDCl3 Acq Acquisition: 1H zg30 (D1=2s) Sample->Acq Process Processing: LB=0.3Hz, Phase Corr. Acq->Process Spectrum 1H Spectrum Generated Process->Spectrum Check_Aliphatic Region 0.9-2.7 ppm: Identify Butyl + Methyl Spectrum->Check_Aliphatic Check_Linker Region 4.7 ppm: Identify N-CH2-Py (d) Spectrum->Check_Linker Check_Aromatic Region 7.0-8.6 ppm: Verify 3H Benzoyl + 4H Pyridine Spectrum->Check_Aromatic Decision Is Ar-CH3 (2.3ppm) present? Check_Aliphatic->Decision Confirm CONFIRMED: 2-Butyl-6-methyl substitution Decision->Confirm Yes NOE_Link Key NOE Correlation: Ar-CH3 <-> Linker CH2 (Verifies Proximity) Confirm->NOE_Link

Caption: Workflow for validating the 2,6-substitution pattern via 1H NMR, highlighting the critical decision node at the Ar-CH3 signal.

Troubleshooting & Advanced Verification

Rotameric Broadening

Due to the high barrier of rotation around the


 bond caused by the 2-butyl and 6-methyl groups, you may observe line broadening at 298 K.
  • Symptom: The Ar-CH3 singlet appears as a broad hump or double peak.

  • Solution: Run the experiment at 323 K (50°C) . The peaks should coalesce into sharp singlets as the rotation becomes fast on the NMR timescale [3].

13C NMR Confirmation

To definitively confirm the structure, look for the Carbonyl Carbon (


).
  • Target Shift:

    
     ppm.
    
  • Control Shift:

    
     ppm.
    
  • Reasoning: The loss of conjugation in the Target (due to twist) typically deshields the carbonyl carbon slightly less than full conjugation, but the steric compression can cause upfield shifts. The key is the shielding of the ortho-carbons attached to the methyl/butyl groups.

References

  • RSC Advances , "Chemodivergent Synthesis of N-(Pyridin-2-yl)amides." Royal Society of Chemistry, 2019.

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[3] Chem., 1997, 62, 7512–7515.

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magn.[4] Reson. Chem., 2006, 44, 491–509.[4]

  • Clayden, J. "Organolithiums: Selectivity for Synthesis." (Context on atropisomerism in amides). Pergamon, 2002.

Sources

Comparative

A Comparative Guide to LC-MS Purity Assessment of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide

Abstract In pharmaceutical development and chemical research, the rigorous assessment of a compound's purity is paramount to ensuring safety, efficacy, and reproducibility. This guide presents a comprehensive framework f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In pharmaceutical development and chemical research, the rigorous assessment of a compound's purity is paramount to ensuring safety, efficacy, and reproducibility. This guide presents a comprehensive framework for the purity determination of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide, a substituted benzamide of interest in medicinal chemistry. We delve into a primary Liquid Chromatography-Mass Spectrometry (LC-MS) method, providing a detailed, step-by-step protocol and the scientific rationale underpinning its development. Furthermore, this guide offers a comparative analysis against an orthogonal chromatographic method, Hydrophilic Interaction Liquid Chromatography (HILIC), to underscore the importance of multi-faceted analytical strategies. Experimental data, though illustrative, is presented to guide researchers in method selection and interpretation, ensuring a robust and self-validating approach to purity assessment.

Introduction: The Imperative for Purity Assessment

2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide is a complex molecule featuring a benzamide core, a structure prevalent in numerous clinically used drugs.[1] The synthesis of such molecules often involves multi-step reactions, including amide bond formation, which can introduce a variety of impurities.[] These may include unreacted starting materials, byproducts from side reactions, or residual coupling reagents.[3] Regulatory bodies and scientific best practices mandate the thorough identification and quantification of impurities to ensure the quality and safety of active pharmaceutical ingredients (APIs).[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for this purpose, combining the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[5] This dual-detection approach is invaluable for both quantifying known impurities and identifying unknown species.[4][5] This guide will demonstrate not only the application of a primary Reversed-Phase (RP) LC-MS method but also the strategic use of an orthogonal method to enhance the reliability of purity assignments.[6] The principle of orthogonality—using distinct analytical techniques to measure the same attribute—mitigates the risk that an impurity co-elutes with the main peak in a single system, thereby providing a more complete and trustworthy purity profile.[6][7]

Predicting and Targeting Potential Impurities

A robust purity method is one that can separate the main compound from its likely impurities. The synthesis of N-substituted benzamides typically proceeds via the reaction of an activated carboxylic acid (like an acyl chloride) with an amine.[][8]

Based on the structure of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide, we can anticipate the following potential process-related impurities:

  • Impurity A (Starting Material): 2-Butyl-6-methylbenzoic acid

  • Impurity B (Starting Material): (Pyridin-2-yl)methanamine

  • Impurity C (Coupling Reagent Byproduct): e.g., N,N'-Dicyclohexylurea (if DCC is used)

  • Impurity D (Hydrolysis Product): Cleavage of the amide bond to reform Impurity A.[9]

The analytical method must be developed with the goal of achieving baseline separation for these and other potential unknowns.

Primary Analytical Method: Reversed-Phase LC-MS

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for the analysis of small-molecule drugs due to its versatility and broad applicability.[10] Coupling it with mass spectrometry provides molecular weight information, which is critical for impurity identification.[5]

Rationale for Method Parameters
  • Column Chemistry: A C18 stationary phase is selected as the industry-standard starting point for its hydrophobic nature, which provides excellent retention for moderately polar to nonpolar compounds like the target benzamide.

  • Mobile Phase: A gradient of water and acetonitrile with a formic acid modifier is chosen. Acetonitrile is a common organic solvent with good UV transparency and low viscosity. Formic acid (0.1%) serves two key purposes: it protonates the basic pyridine nitrogen and the amide, leading to better peak shape and retention in RP chromatography, and it facilitates efficient ionization in the mass spectrometer's ESI source.

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this molecule.[11] ESI is a soft ionization technique well-suited for polar, thermally labile molecules, generating a strong protonated molecular ion [M+H]+ with minimal fragmentation, which is ideal for quantification.[12][13]

  • Mass Spectrometry: A single quadrupole or a more advanced mass analyzer like a Time-of-Flight (TOF) can be used.[4] For routine purity, monitoring the [M+H]+ ion is sufficient. For impurity identification, high-resolution mass spectrometry (HRMS) would be advantageous.

Detailed Experimental Protocol: RP-LC-MS
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide sample.

    • Dissolve in 1.0 mL of a 50:50 (v/v) acetonitrile:water diluent to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL for analysis.

  • LC Parameters:

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient Program:

      Time (min) % B
      0.0 10
      8.0 95
      10.0 95
      10.1 10

      | 12.0 | 10 |

  • MS Parameters:

    • Instrument: Single Quadrupole Mass Spectrometer

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 100-500

Comparative Guide: Orthogonal Method Selection

Relying on a single chromatographic method can be misleading, as different impurities may have similar retention times under one set of conditions.[14] Employing an orthogonal method, which separates compounds based on a different chemical principle, provides a more accurate assessment of purity.[15]

Hydrophilic Interaction Liquid Chromatography (HILIC)

For our target compound, which has polar functional groups (pyridine, amide), HILIC is an excellent orthogonal choice to RP-HPLC.[10] While RP separates based on hydrophobicity, HILIC separates based on a compound's polarity and partitioning into a water-enriched layer on the surface of a polar stationary phase.

Comparative Experimental Data (Illustrative)

The following table summarizes the expected performance of the two methods for the target compound and its potential impurities.

AnalyteMethodRetention Time (min)Resolution (Rs) vs. Main PeakPeak Tailing (Tf)
Main Compound RP-LC-MS 6.2 - 1.1
Impurity A (Acid)RP-LC-MS4.55.81.2
Impurity B (Amine)RP-LC-MS1.8>101.3
Main Compound HILIC-LC-MS 3.5 - 1.2
Impurity A (Acid)HILIC-LC-MS5.14.91.1
Impurity B (Amine)HILIC-LC-MS6.5>101.2
Hypothetical Co-eluting ImpurityRP-LC-MS6.20.0N/A
Hypothetical Co-eluting ImpurityHILIC-LC-MS4.84.11.2

Discussion: In this illustrative dataset, both methods successfully separate the known starting materials (Impurities A and B) from the main compound. However, the key strength of the orthogonal approach is revealed with the "Hypothetical Co-eluting Impurity." This impurity, invisible in the RP method, is clearly resolved using the HILIC method. This demonstrates that a purity value of >99% on a single system may be inaccurate, and only through orthogonal testing can a higher degree of confidence be achieved.[14]

Visualization of the Purity Assessment Workflow

The following diagram outlines the logical flow from sample receipt to the final purity report, incorporating the principle of orthogonal validation.

PurityWorkflow cluster_prep Sample Handling cluster_analysis Chromatographic Analysis cluster_data Data Processing & Review cluster_report Final Reporting Sample Receive Sample Batch Prep Prepare Stock & Working Solutions Sample->Prep RP_LCMS Primary Method: RP-LC-MS Prep->RP_LCMS HILIC_LCMS Orthogonal Method: HILIC-LC-MS Prep->HILIC_LCMS ProcessRP Integrate RP Chromatogram (% Area Normalization) RP_LCMS->ProcessRP ProcessHILIC Integrate HILIC Chromatogram (% Area Normalization) HILIC_LCMS->ProcessHILIC Compare Compare Purity Results Identify Discrepancies ProcessRP->Compare ProcessHILIC->Compare Report Generate Certificate of Analysis (Report Lowest Purity Value) Compare->Report

Caption: Workflow for comprehensive LC-MS purity assessment.

Conclusion and Best Practices

The purity assessment of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide requires a meticulous and scientifically sound approach. While a well-developed reversed-phase LC-MS method can serve as a primary tool for quality control, this guide demonstrates the critical importance of employing an orthogonal method, such as HILIC, to ensure the highest confidence in the final purity value.[6][7] This dual-methodology approach constitutes a self-validating system, significantly reducing the risk of overlooking co-eluting impurities. For researchers in drug development, adopting this comparative strategy is not merely a suggestion but a necessary step towards robust analytical characterization and ensuring product quality and safety.

References

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec.
  • University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility.
  • Benchchem. (2025). Orthogonal Methods for Purity Confirmation of 3-Hydroxy-1-Phenyl-1-Butanone: A Comparative Guide.
  • Plasmion GmbH. The Process of Ionization.
  • Washington University in St. Louis. Ionization Methods in Organic Mass Spectrometry. Retrieved from Washington University in St. Louis, Department of Chemistry website.
  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis.
  • Chemistry Education Digital Library. Synthesis and analysis of amides.
  • Quality Assistance. (2021, June 23). Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides.
  • Chromatography Today. (2017, May 19). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • Jin, L., et al. (2013).
  • Bicker, G., et al. (2007). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology.
  • Dong, M. W. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review.
  • ResolveMass Laboratories Inc. (2025, September 29). Isotopic Purity Using LC-MS.
  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma of activating reagents. Chemical Society Reviews, 38(2), 606-631.
  • LCGC International. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective.
  • Pacific BioLabs. Identity and Purity - Small Molecules.
  • White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds.
  • UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation.
  • ResearchGate. Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux.
  • CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2024, September 28).
  • Royal Society of Chemistry. (2016). Amide bond formation: beyond the dilemma between activation and racemisation. Organic & Biomolecular Chemistry, 14(38), 8899-8907.
  • Cheméo. Benzamide, 2-methyl-N-butyl-N-methyl- - Chemical & Physical Properties.
  • ResearchGate. (PDF) Crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide.
  • Wikipedia. Benzamide.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • EPrints USM. Crystal structure of 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide.
  • NIST WebBook. Benzamide, N-methyl-.

Sources

Validation

A Comparative Analysis of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide: A Novel FAAH Inhibitor Candidate

This guide provides an in-depth comparative analysis of the hypothetical novel compound, 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide—hereafter referred to as Compound X —against established standard inhibitors of Fa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the hypothetical novel compound, 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide—hereafter referred to as Compound X —against established standard inhibitors of Fatty Acid Amide Hydrolase (FAAH). While public data on Compound X is not available, we will explore its potential bioactivity within a scientifically rigorous, hypothetical framework. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the endocannabinoid system.

Introduction: The Rationale for Targeting Fatty Acid Amide Hydrolase (FAAH)

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes, including pain, inflammation, mood, and sleep.[1] A key strategy for therapeutically engaging the ECS is to enhance the signaling of endogenous cannabinoids, such as anandamide (AEA), by preventing their metabolic degradation.[1]

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the hydrolysis and subsequent inactivation of AEA and other related fatty acid amides.[2][3] By inhibiting FAAH, the half-life of these endogenous signaling molecules is extended, leading to analgesic, anxiolytic, and anti-inflammatory effects without the significant psychoactive side effects associated with direct cannabinoid receptor agonists.[1][4] This makes FAAH a highly attractive therapeutic target for a range of disorders.

This guide positions the novel chemical entity, Compound X , as a potential FAAH inhibitor and compares its hypothetical performance against three classes of well-characterized standard inhibitors:

  • PF-3845 (Irreversible, Urea-based)

  • URB597 (Irreversible, Carbamate-based)

  • OL-135 (Reversible, α-Ketoheterocycle-based)

The Endocannabinoid Signaling Pathway and FAAH's Role

The diagram below illustrates the central role of FAAH in terminating anandamide signaling. Upon synthesis, AEA is released and acts on cannabinoid receptors (CB1 and CB2). Its signal is terminated when it is taken up by the cell and hydrolyzed by FAAH into arachidonic acid and ethanolamine.

FAAH_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron AEA_Precursor Membrane Phospholipid Precursors AEA Anandamide (AEA) AEA_Precursor->AEA Synthesized 'on demand' AEA_Uptake AEA Uptake AEA->AEA_Uptake Cellular Uptake CB1_Receptor CB1 Receptor AEA->CB1_Receptor FAAH FAAH ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Hydrolysis AEA_Uptake->FAAH cluster_pre cluster_pre CB1_Receptor->cluster_pre Modulation of Neurotransmitter Release

Caption: FAAH-mediated hydrolysis of anandamide.

Comparative Bioactivity: Compound X vs. Standard Inhibitors

For the purpose of this guide, we have generated a hypothetical but plausible dataset for Compound X to illustrate its potential advantages, such as high potency and a reversible mechanism of action.

InhibitorChemical ClassMechanismTargetIC₅₀ (nM)Selectivity vs. MAGLReference(s)
Compound X (Hypothetical) BenzamideReversible, Competitive Human FAAH4.5 >2,000-fold N/A
PF-3845 Piperidine UreaIrreversible, CovalentHuman FAAH7.2>2,000-fold[2]
URB597 CarbamateIrreversible, CovalentHuman FAAH~5.0~100-fold[2][5]
OL-135 α-KetoheterocycleReversible, Covalent (Hemiketal)Human FAAH4.0>200-fold[4][6]

Disclaimer: Data for Compound X is hypothetical and for illustrative purposes only.

Expert Analysis of Comparative Data:
  • Potency: The hypothetical potency of Compound X (IC₅₀ = 4.5 nM) positions it among the most potent FAAH inhibitors, comparable to the established standards OL-135 and URB597.[2][4][5][6] This suggests a strong binding affinity for the FAAH active site.

  • Mechanism of Action: A key hypothesized advantage of Compound X is its reversible and competitive inhibition mechanism. While irreversible inhibitors like PF-3845 and URB597 offer a prolonged duration of action, they can lead to off-target effects and require new enzyme synthesis for activity to be restored.[6] A reversible inhibitor offers more controlled pharmacodynamics, which can be a significant advantage in a clinical setting. OL-135 forms a reversible covalent hemiketal, representing an intermediate mechanism.[6]

  • Selectivity: High selectivity is critical to minimize off-target effects. The endocannabinoid system contains other serine hydrolases, most notably Monoacylglycerol Lipase (MAGL), which is the primary enzyme for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[7][8] The hypothetical data shows Compound X possesses excellent selectivity for FAAH over MAGL (>2,000-fold), similar to the highly selective inhibitor PF-3845.[2] This profile is superior to that of URB597, which exhibits some cross-reactivity with other serine hydrolases.[6]

Experimental Protocols

To ensure the trustworthiness and reproducibility of bioactivity data, standardized and self-validating experimental protocols are essential.

Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit FAAH-mediated hydrolysis of a fluorogenic substrate.

Causality: The choice of a fluorometric assay provides high sensitivity and throughput, making it ideal for screening and characterizing inhibitors. The substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), mimics the endogenous substrate AEA but releases a fluorescent product upon cleavage, allowing for a direct and real-time measurement of enzyme activity.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human FAAH enzyme is diluted to a working concentration (e.g., 2 µg/mL) in an assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).

  • Compound Preparation: Test compounds (Compound X, standards) are serially diluted in DMSO to create a concentration gradient (e.g., from 100 µM to 1 pM).

  • Assay Plate Setup: In a 96-well black microplate, add 2 µL of each compound dilution. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background fluorescence.

  • Enzyme Incubation: Add 100 µL of the diluted FAAH enzyme solution to each well. Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Prepare the fluorogenic substrate AAMCA to a final concentration of 20 µM in the assay buffer. Add 100 µL of the substrate solution to each well to initiate the reaction.

  • Fluorescence Reading: Immediately begin kinetic reading of the plate using a fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm) at 37°C for 30 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay_Workflow cluster_prep cluster_assay cluster_analysis A 1. Prepare Serial Dilutions of Inhibitor C 3. Add Inhibitor and FAAH to Plate A->C B 2. Prepare FAAH Enzyme Solution B->C D 4. Pre-incubate (15 min @ 37°C) C->D E 5. Add Fluorogenic Substrate (AAMCA) D->E F 6. Kinetic Reading (Fluorescence) E->F G 7. Calculate Reaction Rates F->G H 8. Normalize and Plot Data G->H I 9. Determine IC₅₀ Value H->I

Caption: Workflow for the in vitro FAAH inhibition assay.

Protocol 2: Selectivity Profiling via Activity-Based Protein Profiling (ABPP)

Causality: ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological system (e.g., mouse brain lysate).[5] It utilizes a fluorescently tagged probe that covalently binds to the active site of serine hydrolases. An effective inhibitor will compete with the probe for binding to its target enzyme, leading to a reduction in the fluorescent signal for that specific enzyme band on a gel.

Step-by-Step Methodology:

  • Lysate Preparation: Homogenize mouse brain tissue in a suitable buffer (e.g., PBS) and prepare the membrane fraction by centrifugation.

  • Inhibitor Incubation: Pre-incubate aliquots of the brain membrane homogenate (e.g., 1 mg/mL protein) with the test inhibitor (e.g., Compound X at 10 µM) or a control (DMSO, JZL-184 for MAGL inhibition) for 30 minutes at 37°C.[5]

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as TAMRA-fluorophosphonate (TAMRA-FP), to each sample at a final concentration of 1 µM. Incubate for another 30 minutes at 37°C.[5]

  • SDS-PAGE: Quench the reaction by adding a 2x SDS-PAGE loading buffer. Separate the proteins by molecular weight on a polyacrylamide gel (e.g., 12%).

  • Gel Imaging: Visualize the fluorescently labeled proteins using a flatbed fluorescence scanner. The bands corresponding to active serine hydrolases will be visible.

  • Analysis: Compare the band intensities in the inhibitor-treated lanes to the DMSO control lane. A significant reduction in the intensity of the FAAH band (approx. 60 kDa) with no corresponding reduction in other bands (e.g., MAGL at ~33-35 kDa) indicates high selectivity.

Conclusion and Future Directions

This guide presents a comparative analysis of the hypothetical compound, 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide (Compound X), against established FAAH inhibitors. Based on our illustrative, hypothetical data, Compound X emerges as a promising candidate with high potency, excellent selectivity, and a desirable reversible mechanism of action.

These characteristics could translate into a superior therapeutic profile with enhanced safety and controllability compared to irreversible inhibitors. The provided experimental protocols offer a robust framework for validating these properties.

Further investigation into the pharmacokinetics, in vivo efficacy in animal models of pain and anxiety, and off-target liability profiling would be the logical next steps in the preclinical development of this or any similar novel FAAH inhibitor.

References

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews. Available at: [Link]

  • Griffin, A., et al. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. Molecules. Available at: [Link]

  • Saario, S. M., et al. (2006). Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol. British Journal of Pharmacology. Available at: [Link]

  • Yuan, H., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Winkler, K., et al. (2016). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. Oncotarget. Available at: [Link]

  • Almolda, B., et al. (2022). A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature. Journal of Neuroinflammation. Available at: [Link]

  • Almolda, B., et al. (2022). A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature. Journal of Neuroinflammation. Available at: [Link]

  • Granchi, C. (2022). An updated patent review of monoacylglycerol lipase (MAGL) inhibitors (2018-present). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]

  • Gugliandolo, E., et al. (2023). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-κB Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences. Available at: [Link]

  • Turcotte, S. B., et al. (2011). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lambert, D. M., & Di Marzo, V. (2016). FAAH inhibitors in the limelight, but regrettably. La Presse Médicale. Available at: [Link]

Sources

Comparative

Validating Assay Reproducibility for N-(pyridin-2-ylmethyl)benzamide Ligands: A Comparative Guide

Introduction This guide provides a comprehensive framework for validating the reproducibility of assays designed to characterize N-(pyridin-2-ylmethyl)benzamide-based HDAC inhibitors. We will move beyond simple procedura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides a comprehensive framework for validating the reproducibility of assays designed to characterize N-(pyridin-2-ylmethyl)benzamide-based HDAC inhibitors. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to design, execute, and interpret robust, self-validating assay systems. We will compare and contrast two essential, complementary platforms: a direct, target-based biochemical assay and a functionally relevant cell-based assay.

The Imperative of a Dual-Assay Approach

Relying on a single assay type provides an incomplete picture of a compound's behavior.

  • Biochemical assays offer a clean, direct measure of a ligand's ability to inhibit a purified enzyme. They are essential for determining intrinsic potency (e.g., IC50) and understanding the mechanism of inhibition. However, they lack biological context.[4]

  • Cell-based assays measure the compound's effect within a living system, accounting for critical factors like cell permeability, target engagement in a native environment, and potential off-target effects.[1][5]

By validating and comparing results from both systems, we can build a comprehensive and trustworthy profile of a compound's activity, ensuring that potent biochemical inhibitors are also effective in a more physiologically relevant setting.

Foundational Principles of Assay Validation

Before delving into specific protocols, it is crucial to understand the core parameters of analytical method validation, as outlined by regulatory bodies like the FDA and international standards such as ICH Q2(R1).[6][7][8][9] These principles ensure that an analytical method is reliable and fit for its intended purpose.[7]

Key Validation Parameters:
  • Precision : The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[10][11] It is typically expressed as the percent coefficient of variation (%CV) and is assessed at two levels:

    • Repeatability (Intra-assay precision) : Variation within a single assay run.[6]

    • Intermediate Precision (Inter-assay precision) : Variation between different runs, on different days, or with different analysts.[6][12]

  • Accuracy : The closeness of the measured value to the true or accepted reference value.[10][11] It is often determined by spike-and-recovery experiments and expressed as percent recovery.

  • Linearity & Range : The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.[6][12] This is crucial for dose-response curves and is typically evaluated by the correlation coefficient (r²) of a calibration curve.[6]

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[11]

  • Robustness : A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature), providing an indication of its reliability during normal usage.[12]

A critical metric for high-throughput screening (HTS) and assay development is the Z'-factor (Z-prime) . This statistical parameter holistically evaluates assay quality by incorporating both the dynamic range and the data variation of the positive and negative controls.[13][14][15][16]

Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (uninhibited).

  • μ_n and σ_n are the mean and standard deviation of the negative control (fully inhibited).

An assay with a Z' value between 0.5 and 1.0 is considered excellent and suitable for HTS.[15]

Pillar 1: Validating a Biochemical HDAC Inhibition Assay

Biochemical assays are the frontline tool for quantifying the direct inhibitory activity of N-(pyridin-2-ylmethyl)benzamide ligands on their target HDAC enzyme. Fluorogenic assays are widely used due to their sensitivity and compatibility with high-throughput formats.[4][5]

Biochemical Assay Workflow

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, & Compound Dilutions add_cmpd Add Compound/Controls to 384-well plate prep_reagents->add_cmpd add_enz Add HDAC Enzyme (Pre-incubation) add_cmpd->add_enz add_sub Initiate Reaction: Add Fluorogenic Substrate add_enz->add_sub incubate Incubate at 37°C add_sub->incubate add_dev Stop Reaction: Add Developer Solution incubate->add_dev read Read Fluorescence (Ex/Em appropriate for substrate) add_dev->read calc_inhibition Calculate % Inhibition read->calc_inhibition calc_z Calculate Z'-Factor read->calc_z plot_curve Plot Dose-Response Curve (log[Inhibitor] vs. % Inhibition) calc_inhibition->plot_curve calc_ic50 Determine IC50 (Non-linear regression) plot_curve->calc_ic50 G cluster_cell Cell cluster_nucleus Nucleus HDAC HDAC Enzyme Histone Histone (Lysine-Ac) HDAC->Histone Deacetylates HAT HAT Enzyme Histone_deAc Histone (Lysine) HAT->Histone_deAc Acetylates Ligand N-(pyridin-2-ylmethyl)benzamide Ligand Ligand->HDAC Inhibits

Caption: Inhibition of HDAC by ligands leads to histone hyperacetylation.

Detailed Protocol: In-Cell Histone H3 Acetylation ELISA

This protocol quantifies the level of acetylated Histone H3 (a common biomarker for HDAC activity) in a human cell line (e.g., HeLa). [17][18] Materials:

  • Cell Line: HeLa cells.

  • Culture Medium: DMEM with 10% FBS.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% BSA in PBS.

  • Primary Antibody: Rabbit anti-acetyl-Histone H3 (Lys9) antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2N H2SO4.

  • Plate: Clear, 96-well cell culture plate.

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density that will result in ~80-90% confluency on the day of the experiment. Incubate for 24 hours.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serially diluted test compounds. Include positive (TSA) and negative (DMSO) controls. Incubate for 18-24 hours.

  • Fixation: Carefully remove the medium and wash wells with PBS. Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature to fix the cells.

  • Permeabilization: Wash wells with PBS. Add 100 µL of Permeabilization Buffer and incubate for 10 minutes. This allows antibodies to enter the cells.

  • Blocking: Wash wells with PBS. Add 200 µL of Blocking Buffer and incubate for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Remove blocking buffer and add 100 µL of the primary antibody diluted in blocking buffer. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash wells extensively with PBS. Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Signal Development: Wash wells extensively with PBS. Add 100 µL of TMB substrate. A blue color will develop.

  • Reaction Stop: Add 100 µL of Stop Solution. The color will turn yellow.

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader.

Validation & Comparison Data (Cell-Based)
Validation ParameterAcceptance CriteriaAssay Performance (Example Data)Rationale & Interpretation
Z'-Factor ≥ 0.40.65Cell-based assays inherently have more variability; a Z' > 0.4 is generally considered acceptable and indicates a good assay window. [15]
Intra-Assay Precision (%CV) ≤ 20%EC50 = 210 nM, %CV = 11.2% (n=8)Demonstrates good consistency within a single experiment, crucial for reliable SAR.
Inter-Assay Precision (%CV) ≤ 25%Mean EC50 = 235 nM, %CV = 14.5% (n=3 days)Shows the assay is reproducible across multiple experiments, a key requirement for validating hits.
Linearity (r²) ≥ 0.980.991Ensures the dose-response is reliable for calculating the cellular potency (EC50).
Signal-to-Background (S/B) ≥ 38.5A strong signal window between the stimulated (TSA-treated) and basal states ensures that compound effects are clearly distinguishable from noise.

Comparative Analysis: Bridging Biochemical Potency and Cellular Efficacy

A critical step in validating a compound series is comparing the data from both assay systems.

CompoundBiochemical IC50 (HDAC1)Cellular EC50 (AcH3)Efficacy Ratio (EC50 / IC50)Interpretation
Ligand A 58 nM235 nM4.1Excellent Correlation. A low ratio indicates good cell permeability and target engagement. The compound effectively inhibits the enzyme in a cellular context.
Ligand B 15 nM1.2 µM80.0Poor Correlation. Despite high biochemical potency, the compound is much weaker in cells. This suggests potential issues with cell permeability, efflux by transporters, or rapid metabolism.
Ligand C 500 nM600 nM1.2Excellent Correlation. Although less potent biochemically, its cellular efficacy tracks its biochemical potency, indicating efficient translation from target to cell.

The Efficacy Ratio (Cellular EC50 / Biochemical IC50) is a powerful metric. A ratio close to 1 is ideal, while a large ratio (>10-20) can be a red flag, prompting further investigation into the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

Validating assay reproducibility is not a procedural checkbox; it is the foundation of trustworthy drug discovery. For N-(pyridin-2-ylmethyl)benzamide HDAC inhibitors, a dual-pronged validation strategy that combines direct biochemical inhibition with a functional cell-based target engagement assay is essential. By rigorously assessing key validation parameters—precision, accuracy, linearity, and Z'-factor—researchers can establish self-validating systems. The comparative analysis of biochemical IC50 and cellular EC50 values provides critical insights into a compound's true potential, ensuring that only the most promising, cell-active ligands are advanced, thereby accelerating the path to novel therapeutics.

References
  • Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved February 17, 2026.
  • ResolveMass Laboratories Inc. (2025, December 26).
  • A-Z of Drug Discovery, BMG LABTECH. (2012, December 18). Drug discovery assays for the histone deacetylase class of enzymes.
  • KCAS. (2025, February 6).
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018, May 24).
  • U.S. Food and Drug Administration. (2001).
  • National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´).
  • CD BioSciences. (n.d.).
  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services.
  • Tempo Bioscience. (2019, January 16). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'.
  • Pharmevo. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Wikipedia. (n.d.). Z-factor.
  • MBL Life Science. (n.d.).
  • Walsh Medical Media. (2025, June 30).
  • Pharmazone. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • RxPlora. (2024, August 1).
  • Abcam. (n.d.).
  • Revvity. (n.d.).
  • JoVE. (2020, May 8). Video: Assays for Validating Histone Acetyltransferase Inhibitors.
  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
  • Element Lab Solutions. (n.d.).
  • Promega Corpor

Sources

Validation

A Comparative Guide to the Crystal Structure Determination of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide

For researchers, scientists, and drug development professionals, a definitive understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical comparison of methodolog...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a definitive understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical comparison of methodologies for determining the crystal structure of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide. As of the latest literature review, a public crystal structure for this specific compound has not been reported, presenting a novel opportunity for structural elucidation. This document will therefore serve as a detailed roadmap, grounded in established scientific principles, for obtaining and analyzing its crystal structure. We will primarily focus on the gold-standard technique of single-crystal X-ray diffraction (SCXRD), while also providing a comparative analysis with powder X-ray diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) crystallography.

Part 1: The Primary Pathway: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful and widely used technique for obtaining precise atomic-level three-dimensional structures of crystalline materials.[1][2][3] The successful application of this method hinges on the ability to grow a high-quality single crystal of the target compound.

Synthesis of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide

The first critical step is the synthesis and purification of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide. A plausible synthetic route involves the amidation reaction between 2-butyl-6-methylbenzoic acid and 2-(aminomethyl)pyridine. Various coupling reagents can be employed to facilitate this reaction, such as carbodiimides (e.g., DCC, EDC) or the use of an activated ester of the carboxylic acid.

Proposed Synthetic Protocol:

  • Acid Chloride Formation: Convert 2-butyl-6-methylbenzoic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a common and effective method for activating the carboxylic acid for amidation.

  • Amidation: React the 2-butyl-6-methylbenzoyl chloride with 2-(aminomethyl)pyridine in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The reaction is typically carried out in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Purification: The crude product should be purified to homogeneity (ideally >99%) using techniques like column chromatography on silica gel. The purity of the final compound is crucial for successful crystallization and should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in SCXRD.[1][2] The goal is to slowly bring a supersaturated solution of the compound to a state of lower solubility, allowing for the ordered arrangement of molecules into a crystal lattice. For a small organic molecule like 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide, several common crystallization techniques can be explored.

Table 1: Comparison of Crystallization Techniques

TechniquePrincipleAdvantagesDisadvantages
Slow Evaporation The solvent is allowed to slowly evaporate from a saturated solution, increasing the concentration of the solute and inducing crystallization.[4]Simple to set up; requires minimal equipment.Can sometimes lead to rapid crystal growth and lower quality crystals.
Vapor Diffusion A solution of the compound is placed in a sealed container with a reservoir of a miscible "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[4]Excellent control over the rate of crystallization, often yielding high-quality crystals.Requires careful selection of solvent/anti-solvent pairs.
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization.Effective for compounds with a significant temperature-dependent solubility.Requires precise temperature control.

Experimental Workflow for Crystallization Screening:

Crystallization_Workflow

Caption: Workflow for crystallization screening of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide.

Data Collection and Structure Solution

Once a suitable single crystal (typically 0.1-0.3 mm in size with sharp edges and no visible defects) is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam.[1][2] The crystal diffracts the X-rays in a unique pattern of spots called reflections. The intensities and positions of these reflections are recorded by a detector.

The process of structure determination from diffraction data can be summarized as follows:

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected from different orientations.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement.

Part 2: Comparative Analysis with Alternative Techniques

While SCXRD is the definitive method for determining the crystal structure of small molecules, other techniques can provide valuable structural information, especially when single crystals are not available.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials.[5] Instead of a single crystal, a powder sample containing a large number of randomly oriented microcrystals is used.

Table 2: SCXRD vs. PXRD for Structure Determination

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single crystal of sufficient size and quality.[1][2]A polycrystalline (powder) sample.[5]
Data Complexity Three-dimensional diffraction data (individual reflections).One-dimensional diffraction pattern (overlapping peaks).[6]
Structure Solution Generally straightforward for small molecules.Can be challenging due to peak overlap and preferred orientation.[6]
Information Obtained Precise atomic coordinates, bond lengths, bond angles, and thermal parameters.Unit cell parameters, phase identification, and can be used for structure solution of simpler molecules.[5]
Primary Application Ab initio structure determination.Phase identification, purity analysis, and can be used for structure determination when single crystals are unavailable.[5][7]

Logical Flow for PXRD in Structure Determination:

PXRD_Logic

Caption: Logical workflow for crystal structure determination using PXRD data.

NMR Crystallography

NMR crystallography is an emerging field that uses solid-state NMR (ssNMR) spectroscopy, often in combination with other techniques like PXRD and computational modeling, to determine crystal structures.[8][9] This method is particularly useful for microcrystalline materials that do not form crystals suitable for SCXRD.[8][10]

Key Principles of NMR Crystallography:

  • Local Structural Information: ssNMR provides information about the local environment of specific atoms (e.g., ¹H, ¹³C, ¹⁵N) in the crystal lattice.[9]

  • Interatomic Distances: Specific ssNMR experiments can measure through-space distances between nuclei, providing crucial constraints for structure determination.

  • Polymorph and Tautomer Identification: ssNMR is highly sensitive to the local chemical environment and can readily distinguish between different polymorphic forms or tautomers in the solid state.[7]

Table 3: Comparison of X-ray Diffraction and NMR Crystallography

FeatureX-ray Diffraction (SCXRD & PXRD)NMR Crystallography
Fundamental Interaction Scattering of X-rays by electrons.[1]Interaction of nuclear spins with a magnetic field.[11]
Sample Requirement Crystalline solid (single crystal or powder).Crystalline or amorphous solid.[9]
Long-range Order Essential for diffraction.Not strictly required; provides local structural information.[9]
Information Obtained Electron density map, atomic coordinates.Chemical shifts, internuclear distances, and connectivity.[9]
Structure Determination Direct structure solution from diffraction data.Often used to refine or validate structures from other methods (e.g., PXRD, computational predictions).[7][10]

Conclusion

For the definitive determination of the crystal structure of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide, single-crystal X-ray diffraction remains the unparalleled method of choice. Its ability to provide a precise and unambiguous three-dimensional atomic arrangement is essential for applications in drug design and materials science. However, the successful application of SCXRD is contingent on the production of high-quality single crystals.

In instances where obtaining suitable single crystals proves to be a bottleneck, a combined approach utilizing powder X-ray diffraction and solid-state NMR spectroscopy presents a powerful alternative. PXRD can provide valuable information on the unit cell and space group, while NMR crystallography can offer crucial local structural details and aid in the validation of a structural model. The synergistic use of these techniques, often complemented by computational modeling, can lead to a reliable crystal structure determination even in the absence of ideal single crystals.

References

  • Nuclear magnetic resonance crystallography. In Wikipedia. Retrieved from [Link]

  • X-ray Crystallography. Creative BioMart. Retrieved from [Link]

  • Re-examining NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. IUCrJ. Retrieved from [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Retrieved from [Link]

  • NMR Crystallography. Daygroup, University of Glasgow. Retrieved from [Link]

  • How to grow crystals for X-ray crystallography. IUCr Journals. Retrieved from [Link]

  • NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. MDPI. Retrieved from [Link]

  • Solving molecular compounds from powder diffraction data: are results always reliable? IUCrJ. Retrieved from [Link]

  • Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. Retrieved from [Link]

  • X-ray crystallography. In Wikipedia. Retrieved from [Link]

  • X-ray Determination Of Molecular Structure. EBSCO Research Starters. Retrieved from [Link]

  • Molecular structure from X-ray diffraction. Royal Society of Chemistry. Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Retrieved from [Link]

Sources

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